Product packaging for 2,3',4,6-Tetrahydroxybenzophenone(Cat. No.:CAS No. 26271-33-0)

2,3',4,6-Tetrahydroxybenzophenone

Cat. No.: B1214623
CAS No.: 26271-33-0
M. Wt: 246.21 g/mol
InChI Key: QWRYPHZJTWQLFX-UHFFFAOYSA-N
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Description

2,3',4,6-tetrahydroxybenzophenone is a hydroxybenzophenone. It is a conjugate acid of a this compound(1-).
This compound has been reported in Garcinia multiflora and Gentiana lutea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O5 B1214623 2,3',4,6-Tetrahydroxybenzophenone CAS No. 26271-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRYPHZJTWQLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331553
Record name 2,3',4,6-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26271-33-0
Record name 2,3',4,6-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3',4,6-tetrahydroxybenzophenone, a valuable intermediate in pharmaceutical and materials science. While direct, detailed experimental protocols for this specific isomer are not extensively reported in publicly available literature, this document outlines plausible and established synthetic strategies based on well-known organic reactions successfully employed for analogous polyhydroxybenzophenones. The information herein is intended to equip researchers with the foundational knowledge to develop a robust synthetic procedure.

Introduction

This compound is a member of the hydroxybenzophenone family, a class of compounds recognized for their significant biological activities and applications as UV stabilizers. The specific substitution pattern of this isomer offers unique electronic and steric properties, making it a molecule of interest for further investigation and development. This guide will focus on two primary and versatile synthetic methodologies: the Friedel-Crafts Acylation and the Hoesch Reaction.

Proposed Synthetic Pathways

Based on established chemical principles for the synthesis of related hydroxybenzophenones, two main retrosynthetic approaches are proposed for this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the formation of aryl ketones.[1][2][3] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or a carboxylic acid in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the logical disconnection would involve a highly activated phenol (B47542), such as 1,2,4-benzenetriol (B23740), and an acylating agent, 3-hydroxybenzoyl chloride (or 3-hydroxybenzoic acid). The high electron density of the 1,2,4-benzenetriol ring makes it a potent nucleophile for the Friedel-Crafts reaction.

Diagram of the Proposed Friedel-Crafts Acylation Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_2_4-Benzenetriol 1,2,4-Benzenetriol Target_Molecule This compound 1_2_4-Benzenetriol->Target_Molecule Nucleophilic Attack 3-Hydroxybenzoyl_chloride 3-Hydroxybenzoyl chloride 3-Hydroxybenzoyl_chloride->Target_Molecule Acylating Agent Lewis_Acid Lewis Acid (e.g., AlCl3, ZnCl2) Lewis_Acid->Target_Molecule Solvent Anhydrous Solvent (e.g., CS2, nitrobenzene) Solvent->Target_Molecule

Caption: Proposed Friedel-Crafts acylation route to the target molecule.

Hoesch Reaction

The Hoesch reaction (also known as the Houben-Hoesch reaction) is particularly useful for the synthesis of polyhydroxyaryl ketones.[4][5] This reaction involves the condensation of a nitrile with a polyhydric phenol in the presence of a Lewis acid catalyst (typically zinc chloride) and hydrogen chloride.

A plausible Hoesch reaction for the synthesis of this compound would involve the reaction of 1,2,4-benzenetriol with 3-hydroxybenzonitrile. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone.

Diagram of the Proposed Hoesch Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product 1_2_4-Benzenetriol 1,2,4-Benzenetriol Ketimine Ketimine Intermediate 1_2_4-Benzenetriol->Ketimine 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile->Ketimine Catalyst ZnCl2 / HCl Catalyst->Ketimine Solvent Anhydrous Ether Solvent->Ketimine Target_Molecule This compound Ketimine->Target_Molecule Hydrolysis

Caption: Proposed Hoesch reaction route to the target molecule.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed experimental protocols adapted from the synthesis of structurally similar tetrahydroxybenzophenones. These should serve as a starting point for the development of a specific procedure for this compound.

General Friedel-Crafts Acylation Protocol

This protocol is adapted from the synthesis of other polyhydroxybenzophenones.[6]

Materials:

  • 1,2,4-Benzenetriol

  • 3-Hydroxybenzoic acid

  • Boron trifluoride methanol (B129727) solution (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Activated carbon (for decolorization)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Hydrochloric acid (for workup)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 1,2,4-benzenetriol and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or boron trifluoride) portion-wise while maintaining the temperature below 10 °C.

  • Prepare a solution of 3-hydroxybenzoyl chloride in the same anhydrous solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

General Hoesch Reaction Protocol

This protocol is adapted from the synthesis of 2,3,4,4'-tetrahydroxybenzophenone (B1349439).[7][8]

Materials:

  • 1,2,4-Benzenetriol

  • 3-Hydroxybenzonitrile

  • Anhydrous zinc chloride (catalyst)

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether (solvent)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • To a flame-dried, three-necked flask equipped with a gas inlet tube, a reflux condenser with a calcium chloride drying tube, and a mechanical stirrer, add 1,2,4-benzenetriol, 3-hydroxybenzonitrile, and anhydrous diethyl ether.

  • Cool the mixture in an ice-salt bath and begin to pass a steady stream of dry hydrogen chloride gas through the solution with vigorous stirring.

  • After the solution is saturated with HCl, add anhydrous zinc chloride portion-wise.

  • Continue passing HCl gas for several hours while maintaining the low temperature.

  • Allow the reaction mixture to stand at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 24-48 hours) until the precipitation of the ketimine hydrochloride is complete.

  • Decant the ether and wash the precipitate with fresh anhydrous ether.

  • Hydrolyze the ketimine salt by adding dilute hydrochloric acid and heating the mixture to reflux for 1-2 hours.

  • Cool the mixture, and collect the precipitated crude product by filtration.

  • The crude this compound can be purified by recrystallization, typically from aqueous ethanol, often with the use of activated carbon for decolorization.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of analogous tetrahydroxybenzophenones, which can be used as a benchmark for the synthesis of the target molecule.

Table 1: Reaction Parameters for the Synthesis of 2,3,4,4'-Tetrahydroxybenzophenone via Hoesch Reaction [8]

ParameterValue
Molar Ratio (Pyrogallol:p-hydroxybenzonitrile)1 : 0.96
CatalystZnCl₂
SolventAnhydrous Ether
Reaction Temperature20 °C
Reaction Time24 hours
Yield> 90%
Purity> 98%

Table 2: Reaction Parameters for the Synthesis of 2,3,4,4'-Tetrahydroxybenzophenone via Friedel-Crafts Acylation [6]

ParameterValue
ReactantsPyrogallic acid, p-hydroxybenzoic acid
CatalystBoron trifluoride methanol solution
Reaction Temperature110 °C
Reaction Time6 hours
Crude Yield~75-80%

Conclusion

The synthesis of this compound can be approached through established methodologies such as the Friedel-Crafts acylation and the Hoesch reaction. While specific experimental data for this isomer is scarce, the provided protocols for analogous compounds offer a solid foundation for developing a successful synthetic route. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity. This guide serves as a critical resource for researchers embarking on the synthesis of this and other novel polyhydroxybenzophenone derivatives for applications in drug discovery and materials science.

References

Unraveling the Natural Origins of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a member of the hydroxybenzophenone class of organic compounds, recognized for its potential as a precursor in the biosynthesis of xanthones in higher plants and its inherent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this specific benzophenone (B1666685) isomer, synthesizing the available scientific literature to support further research and development. While this document aims to be a thorough resource, it is important to note that detailed experimental protocols for the isolation and quantification of this compound, as well as specific data on its signaling pathways, are not extensively detailed in the current body of scientific literature. Much of the available research focuses on other isomers of tetrahydroxybenzophenone or provides general methodologies for the extraction of benzophenones from plant materials.

Natural Sources

Scientific literature has identified two primary plant species as natural sources of this compound:

  • Garcinia multiflora : This plant, belonging to the Clusiaceae family, has been reported to contain this compound.[1] Phytochemical studies of Garcinia multiflora have revealed a variety of benzophenone derivatives, often co-occurring with xanthones.[3][4][5]

  • Gentiana lutea : Commonly known as great yellow gentian, this member of the Gentianaceae family is another confirmed natural source of this compound.[1] This compound is understood to be an intermediate in the biosynthesis of xanthones within this plant.[6]

While these two species are the only confirmed sources for this specific isomer, the broader Garcinia and Gentiana genera are rich in various benzophenones and related phenolic compounds, suggesting that other species within these genera may also be potential sources.[7][8]

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the yield of this compound from its natural sources. Studies on the phytochemical composition of Garcinia multiflora and Gentiana lutea have qualitatively identified its presence but have not provided concentration or yield percentages from the raw plant material. This represents a significant knowledge gap for researchers and professionals interested in the large-scale extraction and utilization of this compound.

Table 1: Summary of Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Quantitative Data (Yield)
Garcinia multifloraClusiaceaeStems[3]Not Reported
Gentiana luteaGentianaceaeRoots[9]Not Reported

Experimental Protocols: A General Overview

Detailed experimental protocols for the specific isolation and purification of this compound are not explicitly described in the available literature. However, by examining the methodologies used for the isolation of other benzophenones from Garcinia and Gentiana species, a general workflow can be inferred. It is crucial to note that the following represents a generalized protocol and would require optimization for the specific target compound.

General Extraction and Isolation Workflow

The isolation of benzophenones from plant material typically involves the following steps:

  • Sample Preparation: The relevant plant material (e.g., dried and powdered stems of Garcinia multiflora or roots of Gentiana lutea) is prepared for extraction.

  • Extraction: The prepared plant material is subjected to solvent extraction. Common solvents used for the extraction of phenolic compounds include methanol, ethanol, and ethyl acetate (B1210297).[10] This process is often carried out at room temperature or with gentle heating and may involve techniques such as maceration, percolation, or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions containing the target compound are further purified using various chromatographic techniques. This is a critical step to isolate the specific isomer of interest.

    • Column Chromatography: Often performed using silica (B1680970) gel or Sephadex as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.[9]

The following diagram illustrates a generalized workflow for the isolation of benzophenones from plant material.

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification Plant_Material Dried & Powdered Plant Material (e.g., Garcinia multiflora stems) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography HPLC HPLC Purification (C18 Column) Column_Chromatography->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Generalized workflow for the extraction and isolation of benzophenones.

Signaling Pathways and Biological Activities

The biological activities and associated signaling pathways of this compound are not well-documented in the scientific literature. While many benzophenone derivatives exhibit a range of biological effects, including antioxidant and anti-inflammatory activities, these findings cannot be directly extrapolated to the 2,3',4,6-isomer without specific experimental validation.

For instance, other benzophenones have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12] The antioxidant mechanism of phenolic compounds, including benzophenones, often involves the donation of a hydrogen atom or an electron to neutralize free radicals.[13][14]

The following diagram depicts a simplified representation of the TLR4/NF-κB signaling pathway, which is a common target for the anti-inflammatory action of various phytochemicals. It is presented here as a potential, yet unconfirmed, pathway for this compound.

TLR4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates NFkB_IkB NF-κB/IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces

Simplified TLR4/NF-κB signaling pathway, a potential anti-inflammatory target.

Conclusion and Future Directions

For researchers and drug development professionals, the following areas warrant further investigation:

  • Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV, LC-MS) to quantify the concentration of this compound in its natural source materials.

  • Optimization of Isolation Protocols: The development of efficient and scalable extraction and purification protocols is essential for obtaining sufficient quantities of the pure compound for further studies.

  • Biological Activity Screening: Comprehensive screening of the biological activities of purified this compound, including its antioxidant, anti-inflammatory, and other relevant pharmacological properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable natural product for pharmaceutical and other applications.

References

An In-Depth Technical Guide to 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone (B1666685), a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of this specific isomer. Its structure, featuring hydroxyl groups on both phenyl rings, suggests potential for antioxidant, anti-inflammatory, and other pharmacological activities. This guide is intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a small molecule with the chemical formula C₁₃H₁₀O₅.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
IUPAC Name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanonePubChem[1]
Molecular Formula C₁₃H₁₀O₅PubChem[1]
Molecular Weight 246.21 g/mol PubChem[1]
CAS Number 26271-33-0PubChem[1]
Appearance Yellow powderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.BioCrick
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

LC-MS Data Summary: [1]

  • Precursor Type [M+H]⁺: m/z 247.0601043701172

  • Precursor Type [M-H]⁻: m/z 245.045547

Synthesis and Purification

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the principles of organic chemistry and protocols for structurally similar compounds, a plausible synthetic route is the Friedel-Crafts acylation of phloroglucinol (B13840) with 3-hydroxybenzoic acid.

Proposed Synthesis Workflow

G phloroglucinol Phloroglucinol acylation Friedel-Crafts Acylation phloroglucinol->acylation benzoic_acid 3-Hydroxybenzoic Acid benzoic_acid->acylation catalyst Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) catalyst->acylation catalyzes solvent Anhydrous Solvent (e.g., Nitrobenzene (B124822), CS₂) solvent->acylation in crude_product Crude this compound acylation->crude_product purification Purification crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

Materials:

  • Phloroglucinol

  • 3-Hydroxybenzoic acid

  • Anhydrous aluminum chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

  • Anhydrous nitrobenzene or carbon disulfide (solvent)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phloroglucinol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.

  • Acylating Agent Addition: Dissolve 3-hydroxybenzoic acid in the anhydrous solvent and add it dropwise to the reaction mixture from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature appropriate for the chosen solvent and catalyst (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and dilute HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated NaHCO₃ solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound can be achieved by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using an appropriate slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound. Recrystallization from a suitable solvent system may be performed for further purification if necessary.

Biological Activities and Signaling Pathways

While the biological activities of many benzophenone derivatives have been explored, specific data for this compound is limited. However, available information suggests its potential as a bioactive compound.

Antioxidant Activity

This compound is reported to possess antioxidant properties.[2][3] The presence of multiple hydroxyl groups on the aromatic rings is a key structural feature that often imparts radical scavenging capabilities to phenolic compounds.

Proposed Antioxidant Mechanism:

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Donation Hydrogen Atom Donation ROS->Donation THBP This compound THBP->Donation Radical THBP Radical (Stabilized by resonance) Donation->Radical Neutralized_ROS Neutralized ROS (e.g., H₂O, H₂O₂) Donation->Neutralized_ROS

Caption: Proposed mechanism of antioxidant activity for this compound.

Anti-inflammatory and Anticancer Potential

While direct evidence for the anti-inflammatory and anticancer activities of this compound is not available, studies on other polyhydroxylated benzophenones suggest that this compound may also exhibit such properties. For instance, other benzophenone derivatives have been shown to inhibit the proliferation of various cancer cell lines and modulate inflammatory pathways.[3] Further research is required to specifically investigate these potential effects for the 2,3',4,6-isomer and to elucidate the underlying signaling pathways.

Conclusion

This compound is a polyhydroxylated aromatic compound with potential for various biological activities, notably as an antioxidant. While its fundamental chemical properties are partially characterized, there is a clear need for further research to establish a detailed profile, including its melting and boiling points, and comprehensive spectroscopic data. The development of a standardized synthesis and purification protocol would greatly facilitate its investigation. Furthermore, in-depth studies are warranted to explore its potential anti-inflammatory and anticancer effects and to identify the specific cellular signaling pathways it may modulate. This technical guide provides a foundation for future research into this promising compound.

References

spectroscopic data of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxybenzophenone, a class of compounds known for their diverse biological activities, including antioxidant properties. It serves as a crucial intermediate in the biosynthesis of xanthones in higher plants, making its structural elucidation and characterization of significant interest in the fields of natural product chemistry, phytochemistry, and drug discovery.[1][2][3][4][5][6][7] This guide provides a detailed overview of the available spectroscopic data for this compound, along with relevant experimental protocols and a visualization of its role in the xanthone (B1684191) biosynthetic pathway.

Spectroscopic Data

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the identification and quantification of this compound. The compound has a molecular formula of C₁₃H₁₀O₅ and a molecular weight of 246.21 g/mol .[8]

Table 1: LC-MS Data for this compound ([M+H]⁺ Adduct) [8]

ParameterValue
Precursor Ion (m/z)247.060104
Ionization ModeESI+
Collision Energy45 HCD
Major Fragments (m/z) Relative Intensity (%)
186.927747100
245.13589356.09
188.92773731.87
168.91715824.94
185.93077523.98

Table 2: LC-MS Data for this compound ([M-H]⁻ Adduct) [8]

ParameterValue
Precursor Ion (m/z)245.045547
Ionization ModeESI-
Major Fragments (m/z) Relative Intensity (%)
151.0025560.22
159.0440610.16
161.0233860.14
107.0128190.10
201.0548410.10
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the cited search results. However, based on the analysis of related benzophenone (B1666685) derivatives, the following spectral features can be anticipated.[9][10][11]

  • ¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the two phenyl rings. The chemical shifts would be influenced by the position and electronic effects of the hydroxyl groups. Protons ortho and para to the hydroxyl groups would likely appear at higher fields (lower ppm) compared to those on an unsubstituted ring, while protons ortho to the carbonyl group would be shifted downfield. The hydroxyl protons themselves would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms, unless there is accidental equivalence. The carbonyl carbon would resonate at a characteristic downfield position (typically >190 ppm). Carbons bearing hydroxyl groups would also be shifted downfield compared to unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available. For a similar compound, 2,4,6-trihydroxybenzophenone, characteristic absorption peaks were observed at 3459 cm⁻¹ (hydroxyl group), 1609 cm⁻¹ (chelated carbonyl group), 1487 cm⁻¹ (aromatic C=C), and 3141 cm⁻¹ (C-H stretch).[9] It is expected that this compound would exhibit similar characteristic vibrational bands.

UV-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectral data for this compound is not available. Generally, benzophenones exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions of the aromatic rings and the carbonyl group.[9] For 2,4,6-trihydroxybenzophenone, sunscreen activity was evaluated by measuring absorbance between 290-320 nm.[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzophenone derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons, such as those of the hydroxyl groups.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A stock solution can be prepared and then diluted to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Role in Xanthone Biosynthesis

This compound is a central intermediate in the biosynthesis of xanthones in plants.[1][2][3][6] The pathway involves the cyclization of this benzophenone to form the core xanthone scaffold.

Xanthone_Biosynthesis Benzoyl_CoA Benzoyl-CoA inv1 Benzoyl_CoA->inv1 Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->inv1 THBP 2,3',4,6-Tetrahydroxy- benzophenone Xanthone_Core Xanthone Core (e.g., 1,3,7-Trihydroxyxanthone) THBP->Xanthone_Core Xanthone Synthase (CYP450) Xanthones Substituted Xanthones Xanthone_Core->Xanthones Tailoring Enzymes (Methylation, Glycosylation, etc.) inv1->THBP Benzophenone Synthase

Caption: Biosynthetic pathway of xanthones from this compound.

The biosynthesis begins with the condensation of benzoyl-CoA and three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to form this compound.[5][12] This key intermediate then undergoes an intramolecular oxidative C-O phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 enzyme known as xanthone synthase, to form the tricyclic xanthone core.[4][12] This core structure is then further modified by various tailoring enzymes to produce the vast array of naturally occurring xanthones.[1][2]

Conclusion

While a complete experimental spectroscopic dataset for this compound is not currently available in the literature, this guide provides the existing mass spectrometry data and outlines the expected features in other spectroscopic analyses based on related compounds. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule. Furthermore, understanding its pivotal role in the biosynthesis of xanthones provides a significant context for its importance in natural product research. Further studies are warranted to fully elucidate the spectroscopic properties of this key biosynthetic intermediate.

References

2,3',4,6-Tetrahydroxybenzophenone: A Technical Overview of Its Known Biological Roles and Postulated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring polyhydroxybenzophenone found in select plant species, notably from the Garcinia and Gentiana genera. While extensive research on the specific mechanism of action of this particular isomer is limited, its primary established role is that of a key biosynthetic intermediate in the formation of xanthones, a class of compounds with diverse and significant pharmacological activities. This technical guide consolidates the available information on this compound, focusing on its established biochemical pathway and exploring its putative mechanisms of action based on its chemical structure and the known activities of related polyhydroxybenzophenones. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development by outlining the current state of knowledge and identifying critical areas for future investigation.

Introduction

This compound is a member of the benzophenone (B1666685) family, a class of compounds characterized by a diphenyl ketone core. The hydroxylation pattern of these compounds significantly influences their biological activities. While many benzophenone derivatives have been studied for their properties as UV filters, endocrine disruptors, and cytotoxic agents, this compound has primarily been identified in the context of plant secondary metabolism. It has been isolated from medicinal plants such as Garcinia multiflora and Gentiana lutea[1]. The principal and most well-documented role of this compound is as a central intermediate in the biosynthesis of xanthones in higher plants[2][3].

Core Mechanism of Action: Role in Xanthone (B1684191) Biosynthesis

The most clearly defined mechanism involving this compound is its pivotal role as a precursor in the biosynthesis of xanthones. This pathway is crucial for the production of a wide array of bioactive secondary metabolites in plants.

The formation of this compound is a key step that bridges primary and secondary metabolism. The biosynthesis proceeds via the condensation of benzoyl-CoA with three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to yield 2,4,6-trihydroxybenzophenone. This intermediate then undergoes hydroxylation at the 3' position, a reaction catalyzed by the cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase, to form this compound[4][5]. This molecule then serves as the substrate for oxidative cyclization to form the core xanthone scaffold[3][6].

Xanthone_Biosynthesis cluster_0 Upstream Pathways cluster_1 Benzophenone Formation cluster_2 Xanthone Formation Shikimate_Pathway Shikimate Pathway Benzoyl_CoA Benzoyl-CoA Shikimate_Pathway->Benzoyl_CoA Malonyl_CoA Malonyl-CoA BPS Benzophenone Synthase Malonyl_CoA->BPS Benzoyl_CoA->BPS THB_2_4_6 2,4,6-Trihydroxy- benzophenone BPS->THB_2_4_6 B3H Benzophenone 3'-hydroxylase (Cytochrome P450) THB_2_4_6->B3H THB_2_3_4_6 2,3',4,6-Tetrahydroxy- benzophenone B3H->THB_2_3_4_6 XS Xanthone Synthase THB_2_3_4_6->XS Xanthone_Core Xanthone Core Scaffold XS->Xanthone_Core

Figure 1: Biosynthetic pathway of xanthones highlighting the central role of this compound.

Postulated Mechanisms of Action

Direct experimental evidence for the mechanism of action of isolated this compound is currently lacking in the scientific literature. However, based on the activities of structurally similar polyhydroxybenzophenones and extracts from plants in which it is found, several mechanisms can be postulated.

Antioxidant Activity

Polyhydroxylated aromatic compounds are well-known for their antioxidant properties. It is plausible that this compound possesses radical scavenging activity due to the presence of multiple hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.

  • Quantitative Data: Specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not available in the reviewed literature. Studies on extracts of Garcinia multiflora and Gentiana lutea have demonstrated antioxidant activity, but the contribution of this specific compound has not been quantified[7][8].

  • Experimental Protocol (General): A standard method to assess the antioxidant activity would be the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

    • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

    • Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined from a dose-response curve.

DPPH_Assay_Workflow Start Start: Prepare Reagents Prepare_Sample Prepare serial dilutions of This compound Start->Prepare_Sample Add_DPPH Add DPPH solution to each well Prepare_Sample->Add_DPPH Incubate Incubate for 30 minutes in the dark Add_DPPH->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 2: General experimental workflow for a DPPH antioxidant assay.
Anti-inflammatory and Cytotoxic Activities

Benzophenones isolated from Garcinia species have shown anti-inflammatory and cytotoxic effects[9][10]. For instance, other tetrahydroxybenzophenone isomers have demonstrated cytotoxic activity against various cancer cell lines, inducing apoptosis through caspase activation and disruption of the mitochondrial membrane potential[10]. It is hypothesized that this compound may exhibit similar properties.

  • Quantitative Data: There is no specific data available on the anti-inflammatory or cytotoxic IC50 values for this compound. A study on benzophenones from Garcinia multiflora reported IC50 values for other derivatives in the low micromolar range for inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils[9][11][12].

  • Experimental Protocol (General for Cytotoxicity): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cytotoxicity.

    • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Summary

Due to the limited research specifically on this compound, a comprehensive quantitative data table cannot be provided at this time. The table below is included as a template for future research findings.

Activity Assay Cell Line / System IC50 / EC50 (µM) Reference
AntioxidantDPPH Radical ScavengingCell-freeData not available
AntioxidantABTS Radical ScavengingCell-freeData not available
Anti-inflammatoryNitric Oxide InhibitionMacrophages (e.g., RAW 264.7)Data not available
CytotoxicityMTT Assaye.g., HeLa, MCF-7Data not available

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its established role as a key precursor in the biosynthesis of pharmacologically active xanthones. While its own direct biological activities are not well-characterized, its chemical structure suggests potential for antioxidant, anti-inflammatory, and cytotoxic effects. The lack of specific data on its mechanism of action presents a significant knowledge gap and a clear opportunity for future research.

To advance the understanding of this compound, the following research is recommended:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: Systematic screening of the compound in a panel of assays to quantify its antioxidant, anti-inflammatory, and cytotoxic activities. This should include determining IC50 values against various targets and cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound. This could involve enzyme inhibition assays, gene and protein expression analysis, and molecular docking studies.

A thorough investigation into the pharmacological profile of this compound will not only shed light on the bioactivity of this individual molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of polyhydroxybenzophenones.

References

An In-depth Technical Guide to the Discovery and Isolation of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2,3',4,6-tetrahydroxybenzophenone, a naturally occurring benzophenone (B1666685) with potential applications in pharmacology and medicinal chemistry. This document details its natural sources, proposes potential methodologies for its isolation and synthesis, and summarizes its known physicochemical properties.

Introduction

This compound, with the IUPAC name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a member of the hydroxybenzophenone class of organic compounds.[1] These compounds are characterized by a benzophenone core with one or more hydroxyl groups attached to the phenyl rings. The specific substitution pattern of this compound makes it an interesting candidate for further research, particularly as it is known to be a precursor in the biosynthesis of xanthones in higher plants.[2] While not as extensively studied as some of its isomers, its natural occurrence and the biological activities of related benzophenones suggest its potential as a bioactive molecule.

Natural Occurrence and Discovery

This compound has been identified as a natural product in several plant species. Its presence has been reported in:

  • Garcinia multiflora : A plant species belonging to the Clusiaceae family, which is a rich source of various benzophenones and xanthones.[1]

  • Gentiana lutea : Commonly known as great yellow gentian, this member of the Gentianaceae family is another documented natural source of this compound.[1][2]

The discovery of this compound in these plants has been facilitated by modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which have allowed for the identification of this compound in complex plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is primarily derived from computational predictions and experimental data available in public chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₅PubChem[1]
Molecular Weight 246.21 g/mol PubChem[1]
IUPAC Name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanonePubChem[1]
CAS Number 26271-33-0PubChem[1]
XLogP3-AA (Predicted) 2.4PubChem[1]
Monoisotopic Mass 246.05282342 DaPubChem[1]

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound are not extensively documented in readily available literature. However, based on established methods for related compounds, the following protocols are proposed.

Proposed Protocol for Isolation from Natural Sources

This proposed protocol is based on general methods for the extraction and isolation of phenolic compounds from Garcinia species.

Experimental Workflow for Isolation

G plant_material Dried Plant Material (e.g., Garcinia multiflora stems) extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction partitioning->organic_phase chromatography Column Chromatography (Silica Gel) organic_phase->chromatography fractions Fraction Collection chromatography->fractions purification Preparative HPLC/TLC fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Proposed workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried and powdered plant material (e.g., stems of Garcinia multiflora) is subjected to extraction.

  • Extraction: The powdered material is extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. The process is repeated multiple times to ensure complete extraction of the phenolic compounds.

  • Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing the target compound is typically the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Final Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure compound.

Proposed Protocol for Chemical Synthesis

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction between phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and 3-hydroxybenzoyl chloride.

Proposed Synthetic Pathway

G reactants Phloroglucinol + 3-Hydroxybenzoyl Chloride reaction Friedel-Crafts Acylation reactants->reaction catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction workup Acidic Workup reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic route for this compound.

Methodology:

  • Reaction Setup: Phloroglucinol and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are suspended in a suitable anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

  • Acylation: 3-Hydroxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled reaction mixture.

  • Reaction Progression: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. The following table summarizes the available LC-MS data from PubChem. For comparative purposes, the ¹H NMR data for the common isomer, 2,2',4,4'-tetrahydroxybenzophenone (B1218759), is also provided.

Data TypeThis compound2,2',4,4'-Tetrahydroxybenzophenone
LC-MS (ESI-QFT, [M+H]⁺) Precursor m/z: 247.0601Not available
Collision Energy: 65HCD
Fragments (m/z): 171.90, 186.93, 83.05, 170.91, 62.02
¹H NMR (DMSO-d₆, 90 MHz) Not availableδ (ppm): 11.26 (s, 2H, OH), 10.32 (s, 2H, OH), 7.22 (d, 2H), 6.36 (dd, 2H), 6.35 (d, 2H)

Note: The ¹H NMR data for 2,2',4,4'-tetrahydroxybenzophenone is provided for illustrative purposes and will differ from that of this compound due to the different substitution pattern.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively investigated. However, many benzophenone derivatives are known to possess antioxidant properties.[3] A related isomer, 2,3,4-trihydroxybenzophenone, has been shown to exhibit antioxidant and anti-neuroinflammatory effects, suggesting that it may modulate pathways related to oxidative stress.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. While direct evidence for the effect of this compound on this pathway is lacking, it represents a plausible mechanism of action for its potential antioxidant effects.

Nrf2-ARE Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation THBP This compound (Hypothesized) THBP->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Transcription Transcription of Antioxidant Genes ARE->Transcription binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Hypothesized modulation of the Nrf2-ARE pathway by this compound.

This pathway illustrates how, under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the transcription of protective enzymes. It is hypothesized that this compound, like other phenolic antioxidants, may activate this pathway, thereby contributing to cellular protection against oxidative damage. Further research is required to validate this hypothesis.

Conclusion

This compound is a naturally occurring compound with a chemical structure that suggests potential for interesting biological activities. While its discovery in medicinal plants like Garcinia multiflora and Gentiana lutea has been established, there is a clear need for further research to fully elucidate its pharmacological profile. The proposed protocols for its isolation and synthesis in this guide provide a framework for obtaining this compound for future studies. Detailed spectroscopic characterization and investigation into its effects on cellular signaling pathways, such as the Nrf2-ARE pathway, will be crucial in uncovering its therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers and scientists poised to explore the promising avenues that this compound presents in the field of drug discovery and development.

References

physical and chemical properties of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone (B1666685) that plays a significant role in the biosynthesis of xanthones in higher plants.[1][2][3] As a member of the benzophenone class of compounds, it possesses a structural backbone that is associated with a range of biological activities, including antioxidant properties.[4][5] This technical guide provides a comprehensive overview of the available physical, chemical, and biological data on this compound, with a focus on experimental details and potential applications in research and drug development.

Physical and Chemical Properties

While experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties. It is important to note that much of the available experimental data is for its isomers, such as 2,2',4,4'-Tetrahydroxybenzophenone.

PropertyValueSource
IUPAC Name (3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone[6]
CAS Number 26271-33-0[4][6]
Molecular Formula C₁₃H₁₀O₅[6]
Molecular Weight 246.22 g/mol [6]
Appearance Yellow powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3] For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended.[2]
Melting Point No experimental data available. The related isomer 2,3,4,4'-Tetrahydroxybenzophenone has a reported melting point of 204.5–213.2 °C (refined).
Boiling Point No experimental data available.
XLogP3-AA (Predicted) 2.4[6]

Spectral Data

  • Mass Spectrometry: PubChem provides LC-MS data with a precursor m/z of 247.0601043701172 ([M+H]+) and 245.045547 ([M-H]-).[6]

  • UV-Vis Spectroscopy: A study on the related compound 2,4,6-trihydroxybenzophenone (B1214741) reported its UV-Vis absorption to be in the 290-320 nm range in ethanol.[7]

  • Infrared (IR) Spectroscopy: For 2,4,6-trihydroxybenzophenone, characteristic IR absorption peaks were observed at 3459 cm⁻¹ (hydroxyl group), 1609 cm⁻¹ (chelated carbonyl group), and 1487 cm⁻¹ (aromatic C=C stretching).[7]

  • NMR Spectroscopy: 1H-NMR data for 2,4,6-trihydroxybenzophenone shows aromatic protons in the range of 6-8 ppm.[7]

Experimental Protocols

Synthesis of Tetrahydroxybenzophenone Isomers

While a specific protocol for the synthesis of this compound is not detailed in the available literature, methods for synthesizing similar isomers, such as 2,3,4,4'-tetrahydroxybenzophenone, can serve as a starting point. The Hoesch reaction is a common method employed.

Example Protocol for 2,3,4,4'-Tetrahydroxybenzophenone Synthesis (Hoesch Reaction):

  • Reaction Setup: In a reactor, combine pyrogallol (B1678534) (0.25 mol), p-hydroxybenzonitrile (0.24 mol), and 150 ml of anhydrous ether. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: Add zinc chloride (ZnCl₂, 0.1 mol).

  • Gas Purge: Immediately pass dry hydrogen chloride (HCl) gas through the reaction mixture for 3 hours.

  • Reaction: Stop the HCl gas flow and allow the reaction to proceed at room temperature for 24 hours.

  • Second Gas Purge: Pass dry HCl gas through the mixture again for 2 hours.

  • Hydrolysis: Add 48 ml of 20 wt% aqueous hydrochloric acid and 100 ml of diethyl ether. Heat the mixture to reflux for 2 hours.

  • Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by recrystallization. A general method for purifying hydroxybenzophenones involves dissolving the crude solid in a suitable solvent (e.g., boiling water or an alcohol-water mixture), treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing the filtrate to cool to induce crystallization.[8]

Biological Activity and Signaling Pathways

The primary established biological role of this compound is as a key intermediate in the biosynthesis of xanthones in plants.[1][2][3] Xanthones are a class of secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Xanthone (B1684191) Biosynthesis Pathway

The formation of this compound is a crucial step in the xanthone biosynthetic pathway. This pathway begins with precursors from the shikimate and acetate pathways.[1] In a key step, the enzyme benzophenone synthase (BPS) catalyzes the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form this compound.[9] This intermediate is then cyclized via the action of a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to form the xanthone scaffold.[9]

Xanthone_Biosynthesis Shikimate_Pathway Shikimate Pathway 3_Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA Shikimate_Pathway->3_Hydroxybenzoyl_CoA Acetate_Pathway Acetate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate_Pathway->Malonyl_CoA BPS Benzophenone Synthase (BPS) 3_Hydroxybenzoyl_CoA->BPS Malonyl_CoA->BPS 2_3_4_6_THBP This compound BPS->2_3_4_6_THBP B3H Benzophenone 3'-hydroxylase (B3'H) (Cytochrome P450) 2_3_4_6_THBP->B3H Xanthone_Scaffold Xanthone Scaffold B3H->Xanthone_Scaffold

Caption: Biosynthesis of the xanthone scaffold via this compound.

Antioxidant Activity

As a polyphenolic compound, this compound is expected to possess antioxidant properties due to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to scavenge free radicals.[4][5] While specific studies on the antioxidant capacity of this particular isomer are scarce, the general class of polyhydroxybenzophenones is known for these effects.[10]

Experimental Workflow for Antioxidant Assays:

The antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_1 Prepare methanolic solution of 2,3',4,6-THBP DPPH_2 Mix with DPPH solution DPPH_1->DPPH_2 DPPH_3 Incubate in the dark DPPH_2->DPPH_3 DPPH_4 Measure absorbance at ~517 nm DPPH_3->DPPH_4 FRAP_1 Prepare solution of 2,3',4,6-THBP FRAP_2 Mix with FRAP reagent (TPTZ, FeCl3, acetate buffer) FRAP_1->FRAP_2 FRAP_3 Incubate at 37°C FRAP_2->FRAP_3 FRAP_4 Measure absorbance at ~593 nm FRAP_3->FRAP_4

Caption: Workflow for DPPH and FRAP antioxidant assays.

Other Potential Biological Activities

While direct evidence is limited for this compound, studies on other isomers suggest potential for broader biological activities. For instance, 2,2',5,6'-tetrahydroxybenzophenone has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through the activation of caspases.[11] Another related compound, 2,3,4-trihydroxybenzophenone, has shown neuroprotective effects in a model of ischemic stroke by exhibiting antioxidant and anti-neuroinflammatory properties.[12] These findings suggest that this compound could be a candidate for similar biological evaluations.

At present, there is no specific information available in the scientific literature detailing the direct interaction of this compound with other cellular signaling pathways beyond its role in xanthone biosynthesis.

Conclusion and Future Directions

This compound is a naturally occurring polyhydroxybenzophenone with a confirmed role as a central intermediate in the biosynthesis of xanthones. While its basic chemical properties are known, there is a notable lack of comprehensive experimental data regarding its physical properties, detailed spectral characteristics, and specific biological activities. The established protocols for the synthesis of its isomers provide a solid foundation for developing a targeted synthetic route. Given the known antioxidant and cytotoxic activities of related benzophenones, future research should focus on the following areas:

  • Development and publication of a detailed, optimized protocol for the synthesis and purification of this compound.

  • Comprehensive spectroscopic characterization (NMR, IR, UV-Vis, and high-resolution MS) to establish a reference dataset.

  • In-depth evaluation of its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties using a range of in vitro and in vivo models.

  • Investigation into its potential to modulate key cellular signaling pathways implicated in various diseases, thereby uncovering its broader therapeutic potential.

Such studies will be instrumental in unlocking the full potential of this compound for applications in medicinal chemistry and drug discovery.

References

The Antioxidant Profile of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring benzophenone (B1666685) derivative found in medicinal plants such as Garcinia multiflora and Gentiana lutea.[1][2] While this compound is recognized for its antioxidant potential, detailed in vitro and in vivo studies quantifying its specific activity and elucidating its mechanisms of action are limited in publicly available scientific literature. This technical guide consolidates the current knowledge on this compound, drawing from research on its natural sources and structurally related compounds. It provides an overview of the antioxidant properties of extracts containing this benzophenone, detailed experimental protocols for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a member of the hydroxybenzophenone class of organic compounds, characterized by a benzophenone core with four hydroxyl groups.[2] Its presence in plants with documented traditional medicinal uses, such as Garcinia multiflora and Gentiana lutea, suggests potential pharmacological activities, including antioxidant effects.[1][2] The antioxidant properties of phenolic compounds like benzophenones are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making compounds with antioxidant capabilities valuable targets for drug discovery and development.

In Vitro Antioxidant Activity

Direct quantitative data on the antioxidant activity of isolated this compound is scarce. However, studies on extracts from plants known to contain this compound provide indirect evidence of its potential efficacy.

A study on the methanolic extract of the root of Garcinia multiflora demonstrated significant free radical scavenging activity. The research involved fractionating the crude extract and testing the antioxidant capacity of each fraction. The ethyl acetate (B1210297) (EtOAc) soluble fraction, which would contain moderately polar compounds like this compound, exhibited the strongest scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. While this study did not report a specific IC50 value for this compound, it did isolate a closely related compound, 2,4,3',4'-tetrahydroxy-6-methoxybenzophenone, and noted it as a major bioactive constituent with antioxidant activity comparable to the well-known antioxidant, (+)-catechin.

Table 1: DPPH Radical Scavenging Activity of Garcinia multiflora Root Extracts

Extract/FractionIC50 (µg/mL)
Crude Methanolic Extract16.0
Ethyl Acetate (EtOAc) Fraction14.1
n-Butanol (BuOH) Fraction29.9
Water Fraction>100
(+)-Catechin (Standard)2.9

Data extracted from a study on Garcinia multiflora root extracts.

Potential Mechanisms of Antioxidant Action

While specific signaling pathways activated by this compound have not been delineated, the mechanisms of action for similar phenolic compounds and extracts from its plant sources have been investigated.

Extracts from Gentiana lutea, another source of this compound, have been shown to exert protective effects against oxidative stress by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cellular defense against oxidative damage. It is plausible that this compound contributes to the observed Nrf2 activation by Gentiana lutea extracts.

The fundamental antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.

G General Antioxidant Mechanism of Phenolic Compounds Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Phenolic_Antioxidant Phenolic Antioxidant (ArOH) e.g., this compound Phenolic_Antioxidant->Neutralized_Molecule H• donation Phenoxyl_Radical Less Reactive Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Phenoxyl_Radical

General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (this compound) dissolved in methanol (B129727) at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid) at various concentrations.

    • Methanol (as blank).

  • Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Sample/Standard DPPH_Solution->Mix Test_Samples Prepare Serial Dilutions of Test Compound & Standard Test_Samples->Mix Incubate Incubate at Room Temperature for 30 min in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Test compound dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Trolox) at various concentrations.

    • Phosphate buffered saline (PBS) or ethanol (B145695).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or standard solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

    • Test compound dissolved in a suitable solvent at various concentrations.

    • Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve.

  • Procedure:

    • Add 30 µL of the test compound to 900 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

Conclusion and Future Directions

This compound is a phenolic compound with strong potential as an antioxidant. While direct evidence of its antioxidant capacity is currently limited, studies on the extracts of Garcinia multiflora and Gentiana lutea, in which it is naturally found, suggest significant free radical scavenging and cytoprotective activities. The likely mechanism of action involves direct radical scavenging through hydrogen atom donation and potentially the modulation of cellular antioxidant pathways such as the Nrf2 signaling cascade.

Future research should focus on isolating or synthesizing pure this compound to perform comprehensive in vitro antioxidant assays and determine its IC50 values in various models. Furthermore, cell-based assays are necessary to elucidate the specific signaling pathways it modulates and to assess its bioavailability and efficacy in more complex biological systems. Such studies will be crucial for fully understanding the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases.

References

Potential Therapeutic Effects of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers various isomers of tetrahydroxybenzophenone; however, specific research on the therapeutic effects, mechanisms of action, and quantitative biological data for 2,3',4,6-Tetrahydroxybenzophenone is notably scarce. This guide provides a comprehensive overview of the known properties of this specific molecule and supplements this with in-depth technical information and data from closely related tetrahydroxybenzophenone isomers to infer its potential therapeutic applications. The content herein is intended to guide future research into this specific compound.

Introduction to this compound

This compound is a member of the hydroxybenzophenone class of organic compounds. These compounds are characterized by a benzophenone (B1666685) core with one or more hydroxyl groups attached to the phenyl rings. The position and number of these hydroxyl groups significantly influence the biological activity of the molecule.

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₀O₅

  • Molecular Weight: 246.21 g/mol

  • IUPAC Name: (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone

  • Natural Occurrences: This compound has been reported to be found in plant species such as Garcinia multiflora and Gentiana lutea.[1]

Inferred Therapeutic Potential Based on Isomeric Studies

While direct experimental data on this compound is limited, studies on its isomers, such as 2,2',4,4'-tetrahydroxybenzophenone (B1218759) and 2,3,4-trihydroxybenzophenone (B75506), suggest several potential therapeutic avenues, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

Antioxidant Activity

Hydroxybenzophenones are known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.

Quantitative Data from Related Isomers:

CompoundAssayIC50 ValueReference
2,3,4-Trihydroxybenzophenone (THB)DPPH radical scavengingNot specified[2]
2,3,4-Trihydroxybenzophenone (THB)ABTS radical scavengingNot specified[2]

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of benzophenone derivatives has been investigated, often focusing on their ability to inhibit key inflammatory mediators and signaling pathways. For instance, some benzophenones have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

Inferred Mechanism of Anti-inflammatory Action:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 transcription NO_PGs NO, Prostaglandins (Inflammatory mediators) iNOS_COX2->NO_PGs translation Benzophenone Tetrahydroxy- benzophenones (Hypothesized) Benzophenone->IKK Benzophenone->NFkB

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of interest as potential neuroprotective agents. Studies on 2,3,4-trihydroxybenzophenone (THB) have shown its potential in a model of ischemic stroke.[2]

Reported Neuroprotective Effects of a Related Isomer (2,3,4-Trihydroxybenzophenone):

  • Increased neurite outgrowth in mouse neuroblastoma cell lines.[2]

  • Reduced infarct volume in a concentration-dependent manner in a mouse model of transient middle cerebral artery occlusion (tMCAO).[2]

  • Suppressed microglial activation in the cortex and striatum.[2]

Experimental Protocol for In Vitro Neuroprotection Assay (e.g., against Oxidative Stress):

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured.

  • Treatment: Cells are pre-treated with the test compound.

  • Induction of Damage: Neurotoxicity is induced using an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The protective effect of the compound is quantified by the increase in cell viability compared to cells treated with the neurotoxin alone.

Neuroprotection_Workflow start Start culture_cells Culture Neuronal Cells (e.g., SH-SY5Y) start->culture_cells seed_plate Seed Cells in Plate culture_cells->seed_plate pretreat Pre-treat with 2,3',4,6-THBP seed_plate->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress incubate Incubate induce_stress->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability analyze Analyze Data (Determine Neuroprotection) measure_viability->analyze end End analyze->end

Anticancer Activity

Several benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Data from a Related Isomer (2,2',5,6'-tetrahydroxybenzophenone):

While no data is available for this compound, a study on other naturally occurring benzophenones provides some context. It is important to note that the specific isomer is crucial for activity.

Experimental Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis_Pathway Benzophenone Tetrahydroxy- benzophenones (Hypothesized) Mitochondria Mitochondria Benzophenone->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. Based on the activities of its isomers, future studies could focus on:

  • Systematic Evaluation of Antioxidant Capacity: Conducting a battery of antioxidant assays (DPPH, ABTS, ORAC, etc.) to quantify the radical scavenging activity of this compound and comparing it to its isomers.

  • In-depth Investigation of Anti-inflammatory Effects: Assessing its ability to inhibit pro-inflammatory mediators (NO, PGE₂, TNF-α, IL-6) in cellular models and elucidating its effects on key inflammatory signaling pathways like NF-κB and MAPK.

  • Exploration of Neuroprotective Potential: Using in vitro models of neurodegeneration (e.g., SH-SY5Y cells treated with neurotoxins) to evaluate its protective effects and mechanisms.

  • Screening for Anticancer Activity: Testing its cytotoxicity against a panel of cancer cell lines and investigating the underlying mechanisms of cell death (e.g., apoptosis, cell cycle arrest).

  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes relevant to various diseases, such as xanthine (B1682287) oxidase (implicated in gout) or tyrosinase (involved in pigmentation).

Conclusion

While direct evidence for the therapeutic effects of this compound is currently limited, the biological activities of its structural isomers provide a strong rationale for its investigation as a potential therapeutic agent. Its inherent polyphenolic structure suggests likely antioxidant properties. Further research is warranted to fully characterize its pharmacological profile and to determine its potential for development into a novel drug for the treatment of diseases associated with oxidative stress, inflammation, neurodegeneration, or cancer. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this understudied natural product.

References

Methodological & Application

Application Notes and Protocols: 2,3',4,6-Tetrahydroxybenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring polyhydroxylated benzophenone (B1666685) that serves as a critical intermediate in the biosynthesis of xanthones in higher plants.[1][2] While its direct application as a reagent in conventional laboratory organic synthesis is not widely documented, its role as a key precursor in enzymatic transformations and its inherent antioxidant properties make it a molecule of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development. These application notes provide an overview of its primary roles and detailed protocols for relevant experimental procedures.

Application 1: Biosynthetic Precursor to Xanthones

The principal role of this compound in organic synthesis is as a central precursor in the biosynthesis of the xanthone (B1684191) scaffold. Xanthones are a class of oxygenated heterocyclic compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The biosynthesis of xanthones from this compound proceeds via an enzyme-catalyzed intramolecular oxidative coupling. This reaction is a key step in the formation of the characteristic tricyclic xanthone core. The regioselectivity of this cyclization, which determines the final substitution pattern of the xanthone, is controlled by specific enzymes within the plant species.[1]

Biosynthetic Pathway of Xanthones

The formation of this compound itself originates from the shikimate and acetate (B1210297) pathways. A C6-C1 unit, typically derived from the shikimate pathway, condenses with three C2 units from the acetate pathway to form a benzophenone intermediate. This intermediate is then hydroxylated to yield this compound.[2] The subsequent enzymatic cyclization via oxidative coupling leads to the formation of the xanthone core.

Xanthone Biosynthesis cluster_0 Upstream Pathways cluster_1 Benzophenone Formation cluster_2 Xanthone Formation Shikimate Pathway Shikimate Pathway Benzophenone Intermediate Benzophenone Intermediate Shikimate Pathway->Benzophenone Intermediate C6-C1 unit Acetate Pathway Acetate Pathway Acetate Pathway->Benzophenone Intermediate 3 x C2 units This compound This compound Benzophenone Intermediate->this compound Hydroxylation Xanthone Core Xanthone Core This compound->Xanthone Core Enzymatic Oxidative Coupling (Xanthone Synthase)

Biosynthetic pathway of xanthones from primary metabolites.

Application 2: Antioxidant Properties

Polyhydroxylated benzophenones are known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.[3] This activity is crucial in mitigating oxidative stress, which is implicated in a variety of disease states. While specific quantitative antioxidant data for this compound is not extensively reported, its structural similarity to other well-characterized phenolic antioxidants suggests it possesses significant radical scavenging capabilities.

General Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds like this compound primarily involves the transfer of a hydrogen atom from a hydroxyl group to a free radical. This process generates a stable phenoxy radical, which is less reactive than the initial free radical, thereby terminating the radical chain reaction. The stability of the resulting phenoxy radical is enhanced by resonance delocalization across the aromatic ring.

Antioxidant Mechanism 2,3',4,6-THBP This compound (Ar-OH) Stabilized Radical Stabilized Phenoxy Radical (Ar-O•) 2,3',4,6-THBP->Stabilized Radical H• donation Neutralized Molecule Neutralized Molecule (R-H) Free Radical Free Radical (R•) Free Radical->Neutralized Molecule H• acceptance

Hydrogen atom transfer mechanism for radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of the test compound or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Ablank - Asample) / Ablank ] x 100

    Where Ablank is the absorbance of the blank and Asample is the absorbance of the test compound or standard.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Quantitative Data for Related Compounds
CompoundAssayIC50 (µg/mL)Reference
2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone)DPPH7.93[4]
Propyl gallate (PG)DPPH8.74[4]
Hydroquinone (HQ)DPPH11.34[4]
tert-Butylhydroquinone (TBHQ)DPPH22.20[4]
Ascorbic Acid (Standard)DPPHVaries (typically <10)General Knowledge

Note: The antioxidant activity is highly dependent on the specific assay conditions.

Conclusion

This compound is a valuable molecule for researchers focused on the biosynthesis of natural products, particularly xanthones. Its role as a key biosynthetic precursor provides a target for enzymatic studies and metabolic engineering efforts aimed at producing novel xanthone derivatives. Furthermore, its inherent polyhydroxylated structure suggests significant antioxidant potential, making it a candidate for further investigation in the development of new antioxidant agents. The protocols and data presented here serve as a guide for researchers to explore the applications of this interesting benzophenone derivative.

References

Application Notes and Protocols for the Extraction of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring hydroxybenzophenone found in plant species such as Garcinia multiflora and Gentiana lutea[1]. As a member of the benzophenone (B1666685) class, it is recognized for its potential as a precursor to xanthones in higher plants and possesses antioxidant properties[2][3]. Benzophenones, as a chemical class, are known for a range of biological activities, including anti-inflammatory and antioxidant effects[4][5]. These application notes provide detailed protocols for the extraction of this compound from plant sources, tailored for researchers in natural product chemistry, pharmacology, and drug development. The following sections detail several extraction methodologies, present comparative data from related studies, and illustrate the experimental workflow and potential biological pathways.

Experimental Protocols

While specific optimized protocols for this compound are not extensively published, the following are generalized yet detailed methodologies based on the extraction of phenolic compounds, flavonoids, and other benzophenones from Garcinia and Gentiana species. Researchers should consider these as starting points for method development and optimization.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting phenolic compounds from plant matrices. It offers reduced extraction times and lower solvent consumption compared to traditional methods[6].

Objective: To efficiently extract this compound from plant material using ultrasonic cavitation.

Materials and Equipment:

  • Dried and powdered plant material (Garcinia multiflora or Gentiana lutea)

  • Ethanol (B145695)/water solution (e.g., 70% v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the sample into a 250 mL beaker and add 100 mL of 70% ethanol, creating a 1:10 solid-to-liquid ratio.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 40-60°C and sonicate for 30-60 minutes[6][7]. If using a probe sonicator, use it in pulsed mode to prevent overheating.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid plant residue.

  • Repeat Extraction: To ensure exhaustive extraction, the residue can be re-extracted with fresh solvent (e.g., 2 additional times).

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying and Storage: The resulting crude extract should be dried completely (e.g., using a vacuum oven or freeze-dryer) and stored at 4°C in a desiccator for further purification and analysis.

Protocol 2: Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period at room temperature.

Objective: To extract this compound by allowing it to diffuse from the plant matrix into a solvent over time.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol (B129727) or Ethanol (e.g., 95%)

  • Airtight container (e.g., Erlenmeyer flask with a stopper)

  • Mechanical shaker (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 50 g of powdered plant material.

  • Solvent Soaking: Place the powder in a 1 L airtight container and add 500 mL of 95% ethanol (1:10 ratio)[8].

  • Incubation: Seal the container and let it stand at room temperature for 3 to 10 days[6]. Agitate the mixture intermittently, either manually or by using a mechanical shaker, to enhance diffusion.

  • Filtration: After the maceration period, filter the extract to separate it from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Drying and Storage: Dry the crude extract completely and store it at 4°C for subsequent analysis.

Protocol 3: Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method. While effective, it uses higher temperatures, which may not be suitable for thermolabile compounds. However, many benzophenones are stable under these conditions.

Objective: To continuously extract this compound using a refluxing solvent.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Methanol or Ethanol

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Sample Loading: Place 20 g of the dried, powdered plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Fill a round-bottom flask with 250 mL of methanol and assemble the Soxhlet apparatus.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle to a temperature that maintains a steady reflux. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Concentration: Once the extraction is complete, cool the apparatus and collect the solvent containing the extract from the round-bottom flask. Concentrate the solvent using a rotary evaporator.

  • Drying and Storage: Dry the resulting crude extract and store it at 4°C.

Protocol 4: Purification by Column Chromatography

The crude extract obtained from any of the above methods will be a complex mixture. Column chromatography is a standard technique for purifying the target compound.

Objective: To isolate this compound from the crude plant extract.

Materials and Equipment:

  • Crude extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane) and carefully pack it into the glass column, avoiding air bubbles.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the elution solvent and load it onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding the more polar solvent in increasing proportions (gradient elution).

  • Fraction Collection: Collect the eluate in separate fractions using collection tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a staining reagent.

  • Pooling and Concentration: Combine the fractions that contain the pure compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified this compound.

Data Presentation

Specific quantitative data for the extraction of this compound is scarce in the literature. The tables below summarize relevant data for the extraction of total phenolic compounds and other major constituents from Garcinia and Gentiana species to provide a baseline for expected yields.

Table 1: Extraction Yields of Phenolic Compounds from Garcinia Species

Plant SpeciesExtraction MethodSolventYieldReference
Garcinia mangostana (pericarp)Maceration (10 days)95% Ethanol24.04% (dry weight)[6]
Garcinia mangostana (pericarp)Maceration70% Ethanol6.8% (dry weight)[6]
Garcinia mangostana (pericarp)Microwave-Assisted60% EthanolTotal Phenols: 219.37 mg GAE/g[6]
Garcinia mangostana (pericarp)Microwave-Assisted60% EthanolTotal Flavonoids: 201.84 mg QE/g[6]

Table 2: Extraction Yields of Major Compounds from Gentiana Species

Plant SpeciesCompoundExtraction MethodSolventYield (% of dry root)Reference
Gentiana luteaGentiopicrosideNot SpecifiedNot Specified2.1 - 5.6%[9]
Gentiana luteaTotal SecoiridoidsNot SpecifiedNot Specified2.3 - 6.0%[9]
Gentiana speciesGentiopicrosideNot SpecifiedMethanol1.560 - 0.091%[7]
Gentiana trifloraIsoorientin (flavonoid)Not SpecifiedNot Specified2.27 - 4.03%[7]

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a plant source.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Processing cluster_3 Purification & Analysis Plant Plant Material (Garcinia or Gentiana) Dry Drying Plant->Dry Grind Grinding Dry->Grind UAE Ultrasound-Assisted Extraction Grind->UAE Maceration Maceration Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet Filter Filtration UAE->Filter Maceration->Filter Soxhlet->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude CC Column Chromatography Crude->CC Fractions Fraction Collection CC->Fractions TLC TLC Analysis Fractions->TLC Pure Pure Compound TLC->Pure

Caption: General workflow for extraction and purification.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not well-documented, its classification as a phenolic compound suggests potential antioxidant and anti-inflammatory activities.

1. Potential Anti-Inflammatory Mechanism

Many phenolic compounds exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. Other benzophenones have been shown to target this pathway[10].

G cluster_n cluster_k cluster_g LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound 2,3',4,6-Tetrahydroxy- benzophenone Compound->IKK Inhibition? p1->NFkB

Caption: Potential inhibition of the NF-κB inflammatory pathway.

2. Antioxidant Mechanism of Action

Phenolic compounds like this compound can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions.

G ROS Free Radical (R•) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage causes Compound 2,3',4,6-Tetrahydroxy- benzophenone (ArOH) Compound->ROS H• Donation Compound->Damage Prevents StableRadical Stabilized Phenoxyl Radical (ArO•) Neutralized Neutralized Molecule (RH) p1->StableRadical Reaction p1->Neutralized Reaction

Caption: General mechanism of free radical scavenging.

References

Application Notes and Protocols: 2,3',4,6-Tetrahydroxybenzophenone for UV Protection in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3',4,6-Tetrahydroxybenzophenone as an ultraviolet (UV) light stabilizer for polymers. This document details its mechanism of action, provides illustrative performance data based on closely related analogs, and offers detailed protocols for its incorporation and evaluation in polymer systems.

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration, loss of gloss, embrittlement, and a reduction in mechanical strength, ultimately compromising the service life of polymeric materials. The incorporation of UV absorbers is a widely adopted strategy to mitigate these detrimental effects.

This compound is a member of the hydroxybenzophenone class of UV absorbers. These compounds are highly effective at absorbing damaging UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer matrix from photodegradation. The strategic placement of multiple hydroxyl groups on the benzophenone (B1666685) backbone enhances its photostability and UV-absorbing capabilities. While specific quantitative data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented properties of its isomers, such as 2,2',4,4'-tetrahydroxybenzophenone.

Mechanism of UV Protection

The primary mechanism by which this compound protects polymers from UV radiation is through a process called excited-state intramolecular proton transfer (ESIPT). The molecule contains hydroxyl groups that can form intramolecular hydrogen bonds with the carbonyl group.

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. This is followed by a rapid and reversible tautomerization, where a proton from a hydroxyl group is transferred to the carbonyl oxygen. This process allows for the efficient dissipation of the absorbed UV energy as heat through vibrational relaxation, returning the molecule to its ground state without undergoing any permanent chemical change. This cyclic process enables a single molecule of the UV absorber to dissipate the energy of thousands of photons, providing long-lasting protection to the polymer.[1]

UV_Protection_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Ground_State This compound (Keto-enol Tautomer) Excited_State Excited Singlet State (Keto-enol Tautomer) Ground_State->Excited_State UV Photon Absorption (hν) Proton_Transfer Excited State Intramolecular Proton Transfer (ESIPT) Excited_State->Proton_Transfer Excited_Keto Excited Keto Tautomer Proton_Transfer->Excited_Keto Excited_Keto->Ground_State Vibrational Relaxation (Heat Dissipation)

Caption: Mechanism of UV energy dissipation by this compound.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables present illustrative data based on its isomer, 2,2',4,4'-tetrahydroxybenzophenone, and other common benzophenone-type UV absorbers. This data is intended to provide a general understanding of the expected performance characteristics.

Table 1: Physical and Spectral Properties of Benzophenone UV Absorbers

Property2,2',4,4'-Tetrahydroxybenzophenone (Analog)
CAS Number 131-55-5
Molecular Formula C₁₃H₁₀O₅
Molecular Weight 246.22 g/mol
Melting Point 198-200 °C
UV λmax in Ethanol ~350 nm

Table 2: Illustrative Performance in Polyethylene (PE) after Accelerated Weathering

PropertyUnstabilized PEPE + 0.5% 2,2',4,4'-THBP (Analog)
Tensile Strength Retention (%) < 50%> 80%
Elongation at Break Retention (%) < 20%> 70%
Yellowness Index (ΔYI) > 15< 5

Note: The performance data is illustrative and can vary depending on the specific polymer grade, processing conditions, and weathering parameters.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Hydroxybenzoic acid

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Ice-water bath

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of 3-hydroxybenzoic acid and phloroglucinol.

  • Slowly add Eaton's reagent to the flask while stirring in an ice-water bath to control the initial exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 3-4 hours.

  • Allow the mixture to cool to room temperature and then pour it into a beaker containing ice water with vigorous stirring to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain purified this compound.

  • Characterize the final product using techniques such as FTIR, ¹H-NMR, and mass spectrometry.

Incorporation into Polymers

The following protocol describes a general method for incorporating this compound into a polymer matrix, such as polyethylene, using a two-roll mill.

Materials:

  • Polymer resin (e.g., low-density polyethylene, LDPE)

  • This compound powder

  • Two-roll mill with heating capabilities

  • Compression molding press

Procedure:

  • Pre-heat the two-roll mill to a temperature suitable for the polymer being processed (e.g., 140-160°C for LDPE).

  • Add the polymer resin to the mill and allow it to melt and form a continuous sheet.

  • Gradually add the desired amount of this compound (typically 0.1-1.0% by weight) to the molten polymer on the mill.

  • Continuously mill the polymer blend for 10-15 minutes to ensure homogeneous dispersion of the UV absorber.

  • Remove the polymer sheet from the mill and allow it to cool.

  • Cut the sheet into smaller pieces and use a compression molding press to prepare plaques of a specific thickness for further testing.

Incorporation_Workflow Start Start Weigh Weigh Polymer Resin and This compound Start->Weigh Melt Melt Polymer on Heated Two-Roll Mill Weigh->Melt Add_UV Gradually Add UV Absorber to Molten Polymer Melt->Add_UV Mill Mill for Homogeneous Dispersion Add_UV->Mill Remove Remove Polymer Sheet and Cool Mill->Remove Mold Compression Mold into Test Plaques Remove->Mold End End Mold->End

Caption: Workflow for incorporating UV absorber into a polymer.
Evaluation of UV Stability (Accelerated Weathering)

Accelerated weathering tests are performed to simulate the long-term effects of sunlight and moisture in a laboratory setting.

Apparatus:

  • Accelerated weathering tester (e.g., QUV or Xenon Arc)

  • Polymer plaques (with and without UV absorber)

Procedure (based on ASTM G154 for QUV):

  • Mount the polymer plaques in the sample holders of the accelerated weathering tester.

  • Set the test cycle parameters. A common cycle includes alternating periods of UV exposure and condensation. For example:

    • 8 hours of UV-A or UV-B light at 60°C.

    • 4 hours of condensation at 50°C.

  • Run the test for a specified duration (e.g., 500, 1000, or 2000 hours).

  • Periodically remove samples and evaluate changes in their properties.

Evaluation of Mechanical Properties

The effect of the UV absorber and subsequent UV exposure on the mechanical properties of the polymer is a critical performance indicator.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and fixtures.

Procedure (based on ASTM D638 for Tensile Properties):

  • Cut dumbbell-shaped specimens from the polymer plaques (both unexposed and weathered).

  • Measure the cross-sectional area of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, elongation at break, and tensile modulus.

  • Compare the results for the stabilized and unstabilized samples before and after weathering.

Evaluation of Leaching

This protocol outlines a method to determine the extent to which the UV absorber migrates out of the polymer matrix.

Materials:

  • Polymer samples containing a known concentration of this compound.

  • Extraction solvent (e.g., isopropanol/cyclohexane mixture).

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure (based on Accelerated Solvent Extraction):

  • Grind the polymer sample to a fine powder.

  • Accurately weigh a portion of the ground polymer and place it in an extraction cell.

  • Perform the extraction using the ASE system with the chosen solvent at an elevated temperature and pressure.

  • Collect the extract.

  • Analyze the concentration of this compound in the extract using a calibrated HPLC method.

  • The amount of leached stabilizer can be expressed as a percentage of the initial concentration.

Leaching_Analysis_Workflow Start Start Sample_Prep Grind Polymer Sample Start->Sample_Prep Extraction Accelerated Solvent Extraction Sample_Prep->Extraction Analysis HPLC Analysis of Extract Extraction->Analysis Quantification Quantify Leached UV Absorber Analysis->Quantification End End Quantification->End

Caption: Workflow for analyzing the leaching of the UV absorber.

Conclusion

This compound is a promising UV absorber for the protection of polymers against photodegradation. Its mechanism of action, based on the efficient dissipation of UV energy as heat, provides long-term stability. While specific performance data for this particular isomer is scarce, the provided protocols offer a robust framework for its synthesis, incorporation, and evaluation in various polymer systems. Researchers are encouraged to generate specific data for their applications to fully characterize the benefits of this UV stabilizer.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring polyketide that serves as a key intermediate in the biosynthesis of xanthones in various plant species.[1][2] These compounds have garnered significant interest due to their potential pharmacological activities, including antioxidant and cytotoxic effects.[3][4] Traditional chemical synthesis of polyhydroxybenzophenones can be complex, often requiring harsh conditions and yielding byproducts. Enzymatic synthesis presents a green and highly specific alternative, mirroring the natural biosynthetic pathways.

This document provides detailed application notes and proposed protocols for the in vitro enzymatic synthesis of this compound. The protocols are based on elucidated plant biosynthetic pathways, as a direct, optimized one-pot enzymatic laboratory synthesis is not yet established in the literature. These notes are intended to guide researchers in developing a viable biocatalytic process.

There are two primary enzymatic routes for the synthesis of this compound identified from plant biochemistry:

  • Direct one-step synthesis using a specific Benzophenone (B1666685) Synthase (BPS).[5]

  • A two-step synthesis involving a Benzophenone Synthase (BPS) followed by a Benzophenone 3'-hydroxylase (B3'H).[6][7]

Section 1: Proposed Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound can be approached via two distinct pathways, each relying on a specific set of enzymes.

Pathway 1: Direct Synthesis with Benzophenone Synthase

This pathway utilizes a specific Benzophenone Synthase (BPS) from plants like Centaurium erythraea, which directly catalyzes the formation of the target molecule from 3-hydroxybenzoyl-CoA and malonyl-CoA.[5]

Direct_Synthesis_Pathway sub_3h_bcoa 3-Hydroxybenzoyl-CoA enzyme_bps Benzophenone Synthase (e.g., from Centaurium erythraea) sub_3h_bcoa->enzyme_bps sub_malonyl_coa 3x Malonyl-CoA sub_malonyl_coa->enzyme_bps product This compound enzyme_bps->product coa 4x CoA enzyme_bps->coa co2 3x CO2 enzyme_bps->co2

Caption: Direct enzymatic synthesis of this compound.

Pathway 2: Two-Step Synthesis via a Hydroxylation Step

This pathway is more common in plants like Hypericum androsaemum and involves two distinct enzymatic steps. First, a Benzophenone Synthase (BPS) synthesizes 2,4,6-trihydroxybenzophenone (B1214741) from benzoyl-CoA. Subsequently, a Benzophenone 3'-hydroxylase (B3'H), a cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position.[6][7][8]

Two_Step_Synthesis_Pathway sub_bcoa Benzoyl-CoA enzyme_bps Benzophenone Synthase (e.g., from Hypericum androsaemum) sub_bcoa->enzyme_bps sub_malonyl_coa 3x Malonyl-CoA sub_malonyl_coa->enzyme_bps intermediate 2,4,6-Trihydroxybenzophenone enzyme_bps->intermediate enzyme_b3h Benzophenone 3'-hydroxylase (Cytochrome P450) intermediate->enzyme_b3h product This compound enzyme_b3h->product

Caption: Two-step enzymatic synthesis of this compound.

Section 2: Experimental Protocols

The following are detailed, theoretical protocols for the enzymatic synthesis of this compound. These protocols are designed as a starting point for experimental design and will require optimization.

Protocol 1: Direct Synthesis

This protocol is based on the direct condensation reaction catalyzed by a specific Benzophenone Synthase.

Materials:

  • Enzyme: Benzophenone Synthase (recombinantly expressed, e.g., from Centaurium erythraea)

  • Substrates:

    • 3-Hydroxybenzoyl-CoA

    • Malonyl-CoA

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Additives: Dithiothreitol (DTT) (1 mM)

  • Quenching Solution: Acetic acid or HCl

Experimental Workflow:

Direct_Synthesis_Workflow prep Prepare Reaction Mixture (Buffer, DTT) add_subs Add Substrates (3-Hydroxybenzoyl-CoA, Malonyl-CoA) prep->add_subs add_enz Initiate with Benzophenone Synthase add_subs->add_enz incubate Incubate at 30°C (Monitor progress by HPLC) add_enz->incubate quench Quench Reaction (Acidification) incubate->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography (Silica Gel or HPLC) extract->purify analyze Analyze Product (LC-MS, NMR) purify->analyze

Caption: Workflow for the direct enzymatic synthesis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, DTT, 3-hydroxybenzoyl-CoA, and malonyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the purified Benzophenone Synthase.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetic acid).

  • Extraction: Extract the product from the aqueous reaction mixture using a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography or preparative HPLC.

  • Analysis: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS and NMR.

Quantitative Parameters (Hypothetical):

ParameterRecommended Concentration/Value
3-Hydroxybenzoyl-CoA50-200 µM
Malonyl-CoA150-600 µM (3-fold molar excess)
Benzophenone Synthase1-5 µg/mL
Temperature30°C
pH7.5
Incubation Time1-4 hours
Protocol 2: Two-Step Synthesis

This protocol involves the sequential action of Benzophenone Synthase and Benzophenone 3'-hydroxylase.

Materials:

  • Enzymes:

    • Benzophenone Synthase (recombinantly expressed, e.g., from Hypericum androsaemum)

    • Benzophenone 3'-hydroxylase (microsomal preparation or purified)

    • Cytochrome P450 reductase (required for B3'H activity)

  • Substrates:

    • Benzoyl-CoA

    • Malonyl-CoA

  • Cofactors: NADPH (for the hydroxylation step)

  • Buffers:

    • Step 1: Potassium phosphate buffer (100 mM, pH 7.5)

    • Step 2: Tris-HCl buffer (50 mM, pH 7.4)

  • Additives: DTT (1 mM)

Experimental Workflow:

Two_Step_Synthesis_Workflow prep1 Step 1: BPS Reaction (Benzoyl-CoA, Malonyl-CoA, BPS) incubate1 Incubate at 30°C prep1->incubate1 extract1 Extract 2,4,6-Trihydroxybenzophenone incubate1->extract1 prep2 Step 2: B3'H Reaction (Intermediate, B3'H, CPR, NADPH) extract1->prep2 incubate2 Incubate at 30°C prep2->incubate2 quench Quench and Extract incubate2->quench purify Purify and Analyze quench->purify

Caption: Workflow for the two-step enzymatic synthesis.

Procedure:

  • Step 1: Synthesis of 2,4,6-Trihydroxybenzophenone:

    • Follow the procedure outlined in Protocol 1, but use benzoyl-CoA as the starter substrate.

    • After the reaction is complete, extract and purify the intermediate product, 2,4,6-trihydroxybenzophenone.

  • Step 2: Hydroxylation:

    • Prepare a reaction mixture containing the purified intermediate, Tris-HCl buffer, Benzophenone 3'-hydroxylase, and cytochrome P450 reductase.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C and monitor the formation of the final product by HPLC.

  • Quenching, Extraction, and Purification: Follow steps 4-7 from Protocol 1 to obtain the pure this compound.

Quantitative Parameters (Hypothetical):

Parameter (Step 1)Recommended Concentration/Value
Benzoyl-CoA50-200 µM
Malonyl-CoA150-600 µM
Benzophenone Synthase1-5 µg/mL
Parameter (Step 2) Recommended Concentration/Value
2,4,6-Trihydroxybenzophenone20-100 µM
Benzophenone 3'-hydroxylase0.1-1 µM
Cytochrome P450 Reductase0.2-2 µM
NADPH1-2 mM

Section 3: Substrate Preparation

The availability of activated coenzyme A thioesters is critical for the enzymatic synthesis.

  • Benzoyl-CoA and 3-Hydroxybenzoyl-CoA: These can be synthesized from their corresponding benzoic acids and coenzyme A using a benzoate-CoA ligase or through chemical synthesis methods.[9][10][11]

  • Malonyl-CoA: This is commercially available from various biochemical suppliers.

Section 4: Purification and Analysis

Purification:

  • Solid-Phase Extraction (SPE): C18 or other suitable SPE cartridges can be used for initial cleanup and concentration of the product from the reaction mixture.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a standard method for the purification and analysis of benzophenones. A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

Analysis:

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the product and any intermediates based on their mass-to-charge ratio.[14][15]

  • NMR Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the purified product.

Section 5: Biological Activity and Signaling Pathways

Polyhydroxybenzophenones have been reported to exhibit various biological activities, including cytotoxic effects on cancer cell lines.[4][16] One of the proposed mechanisms of action for some cytotoxic compounds is the induction of apoptosis.

Proposed Apoptosis Induction Pathway:

Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Disclaimer: The protocols and data presented in these application notes are based on existing knowledge of biosynthetic pathways and are intended for research and development purposes. Optimization of reaction conditions, enzyme sources, and purification methods will be necessary to establish a robust and efficient synthesis process.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyphenolic compound belonging to the hydroxybenzophenone class of molecules.[1] Its structure, featuring multiple hydroxyl groups on its aromatic rings, suggests significant potential as an antioxidant. Polyphenolic compounds are known to exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET), which enable them to neutralize free radicals and chelate metal ions involved in oxidative stress pathways. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP.

While this compound has been identified in natural sources such as Garcinia multiflora and Gentiana lutea, both of which are known for their antioxidant properties, specific quantitative data on its antioxidant activity from standardized assays is not extensively available in peer-reviewed literature.[2][3][4] Therefore, these application notes offer standardized methods to enable researchers to generate this valuable data.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

Antioxidant Mechanism cluster_reaction Radical Scavenging This compound This compound Phenoxyl_Radical Resonance-Stabilized Phenoxyl Radical This compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Stabilized_Radical Stabilized Radical (RH) Free_Radical->Stabilized_Radical Accepts H• DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare stock solution of This compound in methanol B Prepare serial dilutions of the stock solution A->B D Mix 1 mL of each dilution with 2 mL of DPPH solution B->D C Prepare 0.1 mM DPPH solution in methanol C->D E Incubate in the dark at room temperature for 30 min D->E F Measure absorbance at 517 nm E->F G Calculate percentage inhibition F->G H Determine IC₅₀ value G->H ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare 7 mM ABTS solution and 2.45 mM potassium persulfate solution B Mix ABTS and potassium persulfate solutions (1:1 v/v) and incubate in the dark for 12-16 hours to form ABTS•+ A->B C Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm B->C E Mix 10 µL of each dilution with 1 mL of diluted ABTS•+ solution C->E D Prepare serial dilutions of This compound D->E F Incubate at room temperature for 6 min E->F G Measure absorbance at 734 nm F->G H Calculate percentage inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) G->H FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution B Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution (10:1:1 v/v/v) A->B D Warm FRAP reagent to 37°C B->D C Prepare serial dilutions of This compound and FeSO₄ standard E Add 100 µL of sample or standard to 3 mL of FRAP reagent C->E D->E F Incubate at 37°C for 4 minutes E->F G Measure absorbance at 593 nm F->G H Calculate ferric reducing power from the FeSO₄ standard curve G->H

References

Application Notes and Protocols: 2,3',4',6-Tetrahydroxybenzophenone as a UV Stabilizer in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4',6-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone (B1666685) derivative with potential applications as a UV stabilizer in cosmetic formulations. Its molecular structure, featuring multiple hydroxyl groups, suggests strong antioxidant properties and the capacity to absorb ultraviolet (UV) radiation, a key attribute for protecting the skin from photodamage.[1][2] Benzophenones, as a class of compounds, are known to absorb UV energy and dissipate it as heat, thereby preventing it from reaching and damaging skin cells.[3] The hydroxyl groups adjacent to the carbonyl chromophore are particularly important for the rapid non-radiative deactivation of the excited state, which contributes to the photostability of the molecule.[4] This document provides detailed application notes and experimental protocols for the evaluation of 2,3',4',6-Tetrahydroxybenzophenone as a UV stabilizer in cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3',4',6-Tetrahydroxybenzophenone is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting the compound's behavior in cosmetic matrices.

Table 1: Physicochemical Properties of 2,3',4',6-Tetrahydroxybenzophenone

Property Value Reference
Molecular Formula C₁₃H₁₀O₅ [1][2]
Molecular Weight 246.21 g/mol [1][2]
Appearance Not explicitly stated; likely a crystalline powder -
Solubility Data not available; likely soluble in organic solvents like ethanol (B145695) and methanol -

| LogP | 2.4 |[2] |

Mechanism of Action as a UV Stabilizer

Benzophenone-based UV absorbers function by absorbing UV radiation, which excites the molecule to a higher energy state. The energy is then dissipated through non-radiative pathways, primarily as heat, returning the molecule to its ground state where it can absorb another UV photon. This process, known as tautomerization, is facilitated by the presence of a hydroxyl group ortho to the carbonyl group, which allows for the formation of an intramolecular hydrogen bond. While no specific studies on the photostability of 2,3',4',6-Tetrahydroxybenzophenone were found, related benzophenones are known to undergo photodegradation over time, which can be influenced by the solvent and the presence of other substances.[5][6]

Data Presentation

Due to the limited publicly available data for 2,3',4',6-Tetrahydroxybenzophenone, the following tables are presented as templates for researchers to populate with their own experimental findings. The example data provided is hypothetical and based on typical values for related hydroxybenzophenone compounds.[7][8]

Table 2: Illustrative UV Absorbance Data for 2,3',4',6-Tetrahydroxybenzophenone in Ethanol

Wavelength (nm) Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
290 Record experimental value
300 Record experimental value
310 Record experimental value
320 Record experimental value
λmax (UVA) ~325 nm (Hypothetical)
λmax (UVB) ~290 nm (Hypothetical)
340 Record experimental value
360 Record experimental value
380 Record experimental value

| 400 | Record experimental value |

Table 3: Illustrative In-Vitro SPF and Photostability Data for a 5% (w/w) Cream Formulation Containing 2,3',4',6-Tetrahydroxybenzophenone

Parameter Before UV Exposure After UV Exposure (e.g., 2 MED) % Change
In-Vitro SPF Record experimental value Record experimental value Calculate
UVA-PF Record experimental value Record experimental value Calculate
Critical Wavelength (nm) Record experimental value Record experimental value Calculate

| Concentration of 2,3',4',6-Tetrahydroxybenzophenone (%) | 5.0 | Record experimental value | Calculate |

Table 4: Illustrative Safety and Toxicity Profile of 2,3',4',6-Tetrahydroxybenzophenone

Assay Endpoint Result Classification
3T3 NRU Phototoxicity Test Photo-Irritation Factor (PIF) Record experimental value e.g., Non-phototoxic
Human Repeat Insult Patch Test (HRIPT) Sensitization Potential Record experimental value e.g., Non-sensitizer
In-Vitro Skin Irritation (e.g., EpiDerm™) Cell Viability (%) Record experimental value e.g., Non-irritant

| Ames Test (Mutagenicity) | Revertant Colonies | Record experimental value | e.g., Non-mutagenic |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of 2,3',4',6-Tetrahydroxybenzophenone as a UV stabilizer.

Protocol 1: Determination of In-Vitro Sun Protection Factor (SPF)

This protocol is based on the principles of in-vitro SPF testing using a spectrophotometer.[9][10][11][12]

Objective: To determine the in-vitro SPF of a cosmetic formulation containing 2,3',4',6-Tetrahydroxybenzophenone.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive control sunscreen formulation with a known SPF.

  • Negative control formulation (vehicle without the active ingredient).

  • Analytical balance.

  • Syringe or micropipette.

  • Gloved fingers or a robotic spreader.

Procedure:

  • Sample Preparation: Prepare the cosmetic formulation containing a known concentration of 2,3',4',6-Tetrahydroxybenzophenone.

  • Substrate Application:

    • Weigh a PMMA plate.

    • Apply the test formulation evenly onto the PMMA plate at a concentration of 1.3 mg/cm².[9]

    • Spread the formulation uniformly across the plate using a gloved finger or a robotic spreader.

    • Allow the film to dry for at least 15 minutes in the dark.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the sample-coated PMMA plate at 5 nm intervals from 290 to 400 nm using the UV-Vis spectrophotometer.

    • Use an uncoated PMMA plate as a blank.

    • Perform at least three replicate measurements for each formulation.

  • SPF Calculation:

    • The SPF is calculated using the following equation:

      where:

      • E(λ) is the erythemal action spectrum.

      • I(λ) is the solar spectral irradiance.

      • T(λ) is the spectral transmittance of the sample.

      • The integration is performed over the wavelength range of 290 to 400 nm.

    • Specialized software is typically used for this calculation.

Protocol 2: Assessment of Photostability

Objective: To evaluate the photostability of 2,3',4',6-Tetrahydroxybenzophenone in a cosmetic formulation.

Materials:

  • Solar simulator with a controlled UV output.

  • UV-Vis Spectrophotometer.

  • HPLC system for quantitative analysis.

  • Quartz cuvettes or PMMA plates.

Procedure:

  • Sample Preparation: Prepare a solution of 2,3',4',6-Tetrahydroxybenzophenone in a suitable solvent (e.g., ethanol) or the final cosmetic formulation.

  • Initial Measurement:

    • Measure the initial UV absorbance spectrum of the sample.

    • If using HPLC, determine the initial concentration of the compound.

  • UV Exposure:

    • Expose the sample to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure (e.g., equivalent to a certain number of Minimal Erythemal Doses - MEDs).

  • Post-Exposure Measurement:

    • After UV exposure, re-measure the UV absorbance spectrum and/or the concentration of 2,3',4',6-Tetrahydroxybenzophenone using HPLC.

  • Data Analysis:

    • Compare the pre- and post-exposure data to determine the percentage of degradation.

    • Calculate the photodegradation kinetics if multiple time points are measured.[13][14]

Protocol 3: In-Vitro Phototoxicity Assay (3T3 Neutral Red Uptake - NRU)

This protocol is a summary of the OECD Test Guideline 432 for in-vitro phototoxicity testing.

Objective: To assess the phototoxic potential of 2,3',4',6-Tetrahydroxybenzophenone.

Materials:

  • Balb/c 3T3 fibroblasts.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Solar simulator with a filter to remove UVC radiation.

  • Neutral Red dye solution.

  • Plate reader for measuring absorbance.

Procedure:

  • Cell Seeding: Seed 3T3 fibroblasts into two 96-well plates and incubate for 24 hours.

  • Treatment:

    • Prepare a range of concentrations of 2,3',4',6-Tetrahydroxybenzophenone in a suitable solvent.

    • Replace the cell culture medium with the test solutions.

  • UV Exposure:

    • Incubate one plate in the dark (-UV) and expose the other plate (+UV) to a non-cytotoxic dose of UVA radiation from the solar simulator.

  • Incubation: Incubate both plates for another 24 hours.

  • Neutral Red Uptake:

    • Wash the cells and incubate with a medium containing Neutral Red dye for 3 hours.

    • Wash the cells again and extract the dye from the viable cells using a destain solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis:

    • Calculate the cell viability for each concentration in both the -UV and +UV plates.

    • Determine the IC50 values (concentration that reduces cell viability by 50%) for both conditions.

    • Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-UV) / IC50 (+UV).

    • A PIF value above a certain threshold (e.g., >5) indicates a potential for phototoxicity.

Protocol 4: Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

This is a clinical test to assess the potential of a substance to cause skin sensitization. It should be conducted under the supervision of a qualified dermatologist and with ethical approval.[15][16][17]

Objective: To determine the skin sensitization potential of a cosmetic formulation containing 2,3',4',6-Tetrahydroxybenzophenone in human volunteers.

Phases:

  • Induction Phase:

    • A patch containing the test formulation is applied to the skin of volunteers (typically on the back) for 24-48 hours.

    • This is repeated on the same site for a total of nine applications over a three-week period.

  • Rest Phase:

    • A two-week period with no patch applications.

  • Challenge Phase:

    • A patch with the test formulation is applied to a new, naive skin site.

    • The site is evaluated for any signs of an allergic reaction (e.g., erythema, edema, papules) at 48 and 96 hours after application.

Interpretation: The presence of a reaction at the challenge site that was not observed during the induction phase is indicative of skin sensitization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in UV-induced skin damage and the experimental workflows for evaluating a UV stabilizer.

UV_Stabilization_Mechanism cluster_UV_Energy UV Radiation cluster_Benzophenone 2,3',4',6-Tetrahydroxybenzophenone UV UV Photon (hν) GroundState Ground State (S0) UV->GroundState Absorption ExcitedState Excited Singlet State (S1) GroundState->ExcitedState Excitation Tautomer Keto-Enol Tautomer ExcitedState->Tautomer Intramolecular H-Transfer (Non-radiative decay) Tautomer->GroundState Tautomerization Heat Heat Dissipation Tautomer->Heat

Caption: Mechanism of UV energy dissipation by a benzophenone derivative.

Efficacy_Workflow start Start: New UV Stabilizer Candidate (2,3',4',6-Tetrahydroxybenzophenone) formulation Formulation Development start->formulation in_vitro_spf In-Vitro SPF Testing formulation->in_vitro_spf photostability Photostability Assessment formulation->photostability optimization Formulation Optimization in_vitro_spf->optimization photostability->optimization optimization->in_vitro_spf Iterate in_vivo_spf In-Vivo SPF Testing (Optional/Confirmatory) optimization->in_vivo_spf Final Formulation end End: Efficacious Formulation in_vivo_spf->end

Caption: Experimental workflow for efficacy testing of a UV stabilizer.

Safety_Workflow start Start: UV Stabilizer for Safety Assessment phototoxicity In-Vitro Phototoxicity (3T3 NRU) start->phototoxicity irritation In-Vitro Skin Irritation start->irritation sensitization In-Vitro/In-Chemico Sensitization start->sensitization mutagenicity Ames Test (Mutagenicity) start->mutagenicity risk_assessment Risk Assessment phototoxicity->risk_assessment irritation->risk_assessment sensitization->risk_assessment mutagenicity->risk_assessment hript Human Repeat Insult Patch Test (HRIPT) risk_assessment->hript Proceed to Clinical Testing end End: Safe for Cosmetic Use hript->end

Caption: Experimental workflow for safety assessment of a cosmetic ingredient.

UV_Damage_Pathway cluster_UV UV Radiation cluster_Cellular_Response Cellular Response in Keratinocytes cluster_Downstream_Effects Downstream Effects UVB UVB DNA_Damage DNA Damage UVB->DNA_Damage UVA UVA ROS Reactive Oxygen Species (ROS) Generation UVA->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) DNA_Damage->MAPK ROS->MAPK AP1 AP-1 (c-Jun/c-Fos) Activation MAPK->AP1 NFkB NF-κB Activation MAPK->NFkB MMPs Increased MMPs (Collagenase, Gelatinase) AP1->MMPs Inflammation Inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging (Wrinkles, Laxity) Collagen_Degradation->Photoaging Inflammation->Photoaging

Caption: Simplified signaling pathway of UV-induced skin damage.

References

Application Notes and Protocols for the Analytical Detection of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a member of the hydroxybenzophenone class of compounds, which are widely utilized as UV absorbers in sunscreens, cosmetics, and various industrial applications to protect materials from photodegradation.[1][2] As a potential endocrine-disrupting chemical, the detection and quantification of this and related compounds in environmental, biological, and pharmaceutical matrices are of significant interest.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately detect and quantify this compound using various analytical techniques.

Section 1: Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest. The choice of method depends on the sample matrix (e.g., water, urine, sediment, consumer products).

Application Note: Sample Extraction Techniques

Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for extracting benzophenones from aqueous samples, offering advantages over traditional liquid-liquid extraction (LLE) such as higher recoveries, improved selectivity, and reduced solvent consumption.[5] For solid or semi-solid matrices like food packaging or sludge, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction followed by a cleanup step are employed.[1][6]

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from methods used for various benzophenone (B1666685) derivatives in environmental water samples.[7][8]

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent (e.g., Oasis HLB).[5][8]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (reagent grade)

  • Deionized Water

  • Nitrogen gas supply for evaporation

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load 100-500 mL of the water sample (pH adjusted to ~6.0 if necessary) through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 20-30 minutes.

  • Elution: Elute the retained analytes with two 4 mL aliquots of methanol or an acetonitrile/methanol mixture into a collection tube.[1][8]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 60:40 water/acetonitrile with 0.1% formic acid) for LC-MS analysis.[8]

SPE_Workflow cluster_prep SPE Protocol Condition 1. Condition Cartridge (Methanol, DI Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (DI Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute Analyte (Methanol/Acetonitrile) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Reconstitute 7. Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Section 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of benzophenones.

Application Note: HPLC-UV for Benzophenone Analysis

Reverse-phase HPLC is the method of choice for separating hydroxybenzophenones. A C18 column provides excellent separation based on the hydrophobicity of the analytes. Detection is typically performed in the UV range, with a wavelength of approximately 287 nm being suitable for many benzophenone derivatives.[9][10] This method is ideal for quality control in pharmaceutical formulations and for analyzing samples with relatively high concentrations of the target analyte.

Protocol 2: HPLC-UV Analysis

This protocol is based on established methods for the analysis of benzophenone-3 and its metabolites.[9][10]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Column: Genesis C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).[9]

  • Mobile Phase A: Deionized water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: 95% to 40% B

    • 22-30 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 287 nm.[9][10]

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

  • Prepare samples as described in Section 1 and ensure they are filtered through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the analyte using the calibration curve.

HPLC_Workflow cluster_hplc HPLC-UV Analysis Workflow MobilePhase Mobile Phase (Water/ACN + Acid) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (Inject 20 µL Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV-Vis Detector (287 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: Schematic of an HPLC-UV analytical workflow.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace analysis in complex matrices like environmental water or biological fluids, LC-MS/MS provides superior sensitivity and selectivity.

Application Note: LC-MS/MS for Ultra-Trace Analysis

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.[8] Using Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion of the target analyte and its characteristic product ions, significantly reducing matrix interference and achieving very low detection limits.[8] This method is ideal for environmental monitoring, biomonitoring studies, and detecting trace impurities in drug substances.

Protocol 3: LC-MS/MS Analysis

This protocol is adapted from methods for analyzing various benzophenones and other organic contaminants in water.[8][11]

Instrumentation & Conditions:

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: Zorbax Eclipse Plus C18, 2.1 mm x 100 mm, 1.8 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient suitable for UHPLC, e.g., 5% to 95% B in 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative (hydroxybenzophenones ionize well in negative mode).

  • MS Parameters:

    • MRM Transitions: These must be determined by infusing a standard of this compound. For a compound with a molecular weight of 246.21 g/mol , the precursor ion [M-H]⁻ would be m/z 245.0. Product ions would need to be optimized. For the related 2,2',4,4'-tetrahydroxybenzophenone, a transition of 245.0 -> 135.0 has been reported.[4]

    • Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity.

Procedure:

  • Optimize MS parameters by infusing a standard solution of the analyte. Determine the optimal precursor ion, product ions, and collision energies for at least two MRM transitions (one for quantification, one for confirmation).

  • Prepare a calibration curve using serially diluted standards, typically in the range of 1 to 100 ng/L.[8]

  • Process and reconstitute samples as described in Section 1.

  • Set up the LC-MS/MS run with the optimized parameters.

  • Inject standards and samples.

  • Process the data using the appropriate software, integrating the peak areas for the quantification transition and confirming the presence of the analyte with the qualifier transition.

Section 4: UV-Visible Spectrophotometry

This technique is useful for rapid screening, sunscreen activity testing, and analysis of pure substances or simple formulations.

Application Note: UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorbance of light by a substance across a range of wavelengths. Hydroxybenzophenones exhibit strong absorbance in the UV region (UVA and UVB).[2] This method can be used to determine the concentration of this compound in a solution using the Beer-Lambert law. It is also used to calculate properties like the Sun Protection Factor (SPF) in sunscreen formulations.[2]

Protocol 4: UV-Vis Spectrophotometric Analysis

This protocol is based on the characterization of synthesized 2,4,6-trihydroxybenzophenone.[2]

Instrumentation & Conditions:

  • Spectrophotometer: A dual-beam UV-Visible spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength Range: 200-400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in ethanol.[2]

  • From the stock solution, prepare a series of dilutions to create a calibration set (e.g., 1, 5, 10, 15, 20 ppm).

  • Set the spectrophotometer to scan from 400 nm down to 200 nm.

  • Use the pure solvent (ethanol) as a blank to zero the instrument.

  • Measure the absorbance spectrum for each standard solution and identify the wavelength of maximum absorbance (λmax). Benzophenone systems show characteristic absorption bands around 287 nm and 320-350 nm.[12]

  • Create a calibration curve by plotting absorbance at λmax versus concentration.

  • Measure the absorbance of the unknown sample (diluted to fall within the calibration range).

  • Calculate the concentration of the unknown sample using the calibration curve.

Section 5: Data Presentation

The performance of analytical methods is crucial for selecting the appropriate technique for a given application. The following table summarizes typical performance data for the analysis of benzophenone derivatives using the described methods.

Table 1: Summary of Quantitative Performance Data for Benzophenone Analysis

Analytical MethodAnalyte(s)MatrixLinearity (r²)LODLOQRecovery (%)RSD (%)Reference
HPLC-UV Benzophenone-3, 2,4-DihydroxybenzophenoneHuman Urine> 0.990.01 µmol/L0.16 µmol/LNot Reported< 13%[9][10]
LC-MS/MS Six Benzophenone DerivativesEnvironmental Water> 0.9980.03-0.5 ng/L0.1-1.5 ng/L74 - 96%Not Reported[8]
GC-MS Benzophenone, 4-HydroxybenzophenoneBreakfast Cereal> 0.999Not Reported50 ng/mL82 - 102%< 5%[6]
UV-Vis 2,4,6-TrihydroxybenzophenoneEthanol SolutionNot ReportedNot ApplicableNot ApplicableNot ApplicableNot Applicable[2]

Note: Data presented are for various benzophenone derivatives and serve as a representative guide. Method performance for this compound should be independently validated.

References

Application Notes and Protocols for 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring benzophenone (B1666685) derivative found in various plant species, most notably in Gentiana lutea.[1][2] It serves as a crucial intermediate in the biosynthesis of xanthones, a class of compounds with diverse and significant pharmacological activities.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for investigating the potential antioxidant, anti-inflammatory, and neuroprotective properties of this compound.

Key Applications

  • Antioxidant Activity: Due to its phenolic structure, this compound is predicted to possess potent antioxidant and radical-scavenging properties.[8]

  • Anti-inflammatory Effects: As a precursor to bioactive xanthones, it is a candidate for exhibiting anti-inflammatory activity by potentially modulating key inflammatory pathways.

  • Neuroprotective Potential: The structural similarity to other neuroprotective polyphenols suggests its potential in mitigating oxidative stress and inflammation in neuronal cells.

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be obtained for this compound using the experimental protocols detailed in this document. Note: The values presented are hypothetical and for illustrative purposes, as specific experimental data for the pure compound is not extensively available. They serve as a template for data presentation.

Biological ActivityAssayParameterHypothetical ValuePositive Control
Antioxidant DPPH Radical Scavenging AssayIC₅₀ (µM)25.5Ascorbic Acid (IC₅₀: 15.2 µM)
Anti-inflammatory Nitric Oxide (NO) Inhibition Assay (in RAW 264.7 cells)IC₅₀ (µM)42.8L-NAME (IC₅₀: 18.7 µM)
Anti-inflammatory Cyclooxygenase-2 (COX-2) Inhibition AssayIC₅₀ (µM)35.1Celecoxib (IC₅₀: 0.30 µM)[9]
Neuroprotection Cell Viability Assay (in SH-SY5Y cells with H₂O₂-induced stress)% Viability at 50 µM75%N-acetylcysteine (NAC)

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard DPPH assay methodologies.[10][11]

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to create a range of test concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on established methods for assessing anti-inflammatory activity in vitro.[11][12][13]

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control

  • 96-well cell culture plate

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should not be stimulated with LPS.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.

Neuroprotective Activity: Assay in SH-SY5Y Cells

This protocol is designed based on common neuroprotection assay methodologies.[14][15][16][17][18]

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂) or another neurotoxin like 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine (NAC) as a positive control

  • 96-well cell culture plate

Procedure:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach.

  • Pre-treat the cells with different concentrations of this compound or NAC for 4 to 24 hours.

  • Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ for a specified duration (e.g., 24 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated, non-stressed) cells.

Visualizations

Signaling Pathway

Xanthone_Biosynthesis Shikimate_Pathway Shikimate_Pathway Acetate_Pathway Acetate_Pathway Malonyl_CoA Malonyl_CoA Acetate_Pathway->Malonyl_CoA 2_3_4_6_THBP 2,3',4,6-Tetrahydroxy- benzophenone Xanthone_Synthase Xanthone Synthase (CYP450) 2_3_4_6_THBP->Xanthone_Synthase Xanthones Xanthones Xanthone_Synthase->Xanthones Malonyl_CoA->2_3_4_6_THBP BPS 3-Hydroxybenzoyl_CoA 3-Hydroxybenzoyl_CoA 3-Hydroxybenzoyl_CoA->2_3_4_6_THBP BPS

Caption: Biosynthetic pathway of xanthones with this compound as a key intermediate.

Experimental Workflow

Experimental_Workflow Compound 2,3',4,6-Tetrahydroxy- benzophenone Activity_Screening Biological Activity Screening Antioxidant Antioxidant Activity_Screening->Antioxidant DPPH Assay Anti_inflammatory Anti_inflammatory Activity_Screening->Anti_inflammatory NO & COX-2 Assays Neuroprotective Neuroprotective Activity_Screening->Neuroprotective SH-SY5Y Assay Data_Analysis Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis Results Results Data_Analysis->Results IC50, % Inhibition

Caption: General workflow for evaluating the biological activities of this compound.

References

Troubleshooting & Optimization

solubility issues of 2,3',4,6-Tetrahydroxybenzophenone in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,3',4,6-Tetrahydroxybenzophenone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polyphenolic compound belonging to the benzophenone (B1666685) class. Like many flavonoids, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1][2][3][4] It is reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]

Q2: What is the recommended solvent for preparing stock solutions for in vitro assays?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[5] Its high solvating power allows for the preparation of concentrated stocks that can be diluted to working concentrations in aqueous buffers or cell culture media. It is advisable to use anhydrous (≥99.9%) DMSO to minimize the introduction of water, which can affect compound stability.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v).[6] While some cell lines may tolerate up to 0.5% or even 1.0%, this should be determined empirically for your specific cell line and assay duration. It is crucial to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in all experiments to account for any solvent effects.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue arising from the low aqueous solubility of the compound. Here are several troubleshooting steps:

  • Gentle Warming and Mixing: Briefly warm the solution in a 37°C water bath and vortex or sonicate for several minutes. This can often help redissolve the precipitate.

  • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might keep the compound in solution. Always verify the tolerance of your cells to the new DMSO concentration.

  • Use an Intermediate Dilution Step: Instead of diluting the highly concentrated DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol (B145695). However, be mindful of the final ethanol concentration, as it can also be toxic to cells.

  • Employ Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the final assay buffer can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be kept low (typically below 0.1%) and tested for any effects on the assay or cell viability.

Q5: How should I store my stock solution of this compound in DMSO?

A5: For long-term storage, it is recommended to store stock solutions in anhydrous DMSO in small, single-use aliquots at -80°C.[7] This minimizes degradation from repeated freeze-thaw cycles and exposure to moisture.[7] The vials should be amber or wrapped in foil to protect the compound from light, as phenolic compounds can be light-sensitive.[7]

Troubleshooting Guide for Solubility Issues

ProblemPossible CauseSuggested Solution
Precipitation in Stock Solution The concentration exceeds the solubility limit in the chosen solvent.Prepare a more dilute stock solution. Ensure the solvent is of high purity (anhydrous).
Inconsistent or Non-reproducible Assay Results The compound is precipitating out of the solution in the assay plate, leading to variable effective concentrations.Visually inspect wells for precipitation using a microscope. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing agent as described in FAQ Q4.
Low or No Observed Bioactivity The actual concentration of the dissolved compound in the assay medium is significantly lower than the nominal concentration due to poor solubility.Experimentally determine the solubility limit in your assay medium. Test a broader concentration range. Use a different assay with conditions that may favor solubility.
High Background in Absorbance/Fluorescence Assays The compound itself may absorb light or fluoresce at the assay wavelengths, or it may form light-scattering micro-precipitates.Run a "compound-only" control (without cells or enzymes) at all tested concentrations to measure its intrinsic signal. Subtract this background from the experimental values. If interference is high, consider an alternative assay with a different detection method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀O₅[4]
Molecular Weight 246.21 g/mol [4]
CAS Number 26271-33-0[3]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
WaterInsoluble/Poorly Soluble[8]
Note: Specific quantitative solubility data (e.g., mg/mL) is not widely available in the literature. It is recommended to determine the solubility empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 246.21 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 2.4621 mg per 1 mL of DMSO.

  • Procedure:

    • Weigh out 2.46 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be required.

    • Dispense into small, single-use, light-protected aliquots.

    • Store at -80°C.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Reagents:

    • Mushroom Tyrosinase (e.g., 1000 U/mL in 0.1 M phosphate (B84403) buffer, pH 6.8).

    • L-DOPA (1.5 mM in 0.1 M phosphate buffer, pH 6.8).

    • 0.1 M Phosphate Buffer (pH 6.8).

    • This compound stock solution in DMSO.

    • Kojic acid (positive control) stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • In a 96-well plate, add 190 µL of the diluted test compound or control solution.

    • Add 100 µL of the tyrosinase enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 30 minutes.[9]

    • Initiate the reaction by adding 1000 µL of the L-DOPA substrate solution to each well.[9]

    • Immediately measure the absorbance at 475 nm in kinetic mode for 7-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway.[10][11]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.[10]

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[10]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt.[10][12][13][14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

    • Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Visualizations

G cluster_workflow Experimental Workflow for Handling Poorly Soluble Compounds A Prepare Stock Solution in Anhydrous DMSO B Dilute to Working Concentration in Aqueous Buffer/Medium A->B C Precipitate Forms? B->C D Proceed with Assay (Include Vehicle Control) C->D No E Troubleshooting Steps: - Gentle Warming (37°C) - Sonication/Vortexing - Increase Final DMSO % - Use Surfactants C->E Yes E->B G cluster_mapk Simplified MAPK/ERK Signaling Pathway Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Proliferation, Inflammation ERK->Response Polyphenols Polyphenols (e.g., Benzophenones) Polyphenols->Raf G

References

Technical Support Center: Synthesis of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3',4,6-tetrahydroxybenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are moisture-sensitive. 2. Poor Quality Starting Materials: Impurities in phloroglucinol (B13840) or 3-hydroxybenzoic acid derivatives can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction may not have reached the necessary activation energy, or side reactions may be occurring at elevated temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh, unopened container of the Lewis acid catalyst. Handle it under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of starting materials through appropriate purification techniques like recrystallization or sublimation. 3. Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring the progress by Thin Layer Chromatography (TLC). 4. Monitor the reaction progress using TLC. Extend the reaction time until the starting materials are consumed.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Friedel-Crafts acylation on highly activated rings like phloroglucinol can lead to multiple acylation products. 2. Side Reactions: Hydroxyl groups on the aromatic rings can undergo side reactions.1. Employ a milder Lewis acid catalyst. 2. Use protecting groups for the hydroxyl functions on phloroglucinol to direct the acylation to the desired position. Subsequent deprotection will yield the final product. 3. Control the stoichiometry of the reactants carefully.
Product Degradation during Workup 1. Harsh pH Conditions: The tetrahydroxylated benzophenone (B1666685) product can be sensitive to strongly acidic or basic conditions during extraction and purification. 2. Oxidation: Phenolic compounds are susceptible to oxidation, especially in the presence of air and light.1. Use dilute acid or base for pH adjustments during the workup. 2. Perform the workup and purification steps under an inert atmosphere. Use degassed solvents. Store the final product under an inert atmosphere and protected from light.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Similar polarities of the product and polyhydroxylated starting materials can make separation by column chromatography challenging. 2. Formation of Tar-like Byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts.1. Optimize the reaction to ensure complete consumption of the starting materials. 2. Consider recrystallization from a suitable solvent system as a primary purification method. 3. If column chromatography is necessary, use a gradient elution system and carefully select the stationary and mobile phases. 4. Lower the reaction temperature and monitor the reaction closely to minimize the formation of tars.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While specific literature for this compound is limited, a common and plausible approach is the Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with a 3-hydroxybenzoyl derivative (e.g., 3-hydroxybenzoyl chloride or 3-hydroxybenzoic acid) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Q2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the formation of the 2,3',4,6-isomer?

A2: Achieving high regioselectivity can be challenging. Strategies to consider include:

  • Use of Protecting Groups: Protecting two of the hydroxyl groups on phloroglucinol can direct the acylation to the desired position.

  • Optimization of Reaction Conditions: Varying the Lewis acid, solvent, and temperature can influence the isomeric ratio of the products.

Q3: My yield is consistently low. What are the most critical parameters to optimize?

A3: To improve the yield, systematically optimize the following:

  • Catalyst Loading: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with both the acylating agent and the product. Ensure you are using an adequate amount.

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.

  • Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous, as moisture can deactivate the Lewis acid catalyst.

Q4: What are the best practices for the purification of this compound?

A4: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., aqueous ethanol, ethyl acetate (B1210297)/hexane). If column chromatography is required, silica (B1680970) gel is a common stationary phase, and a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) can be effective. Due to the phenolic nature of the compound, it is advisable to handle it under an inert atmosphere to prevent oxidation.

Data Presentation

The following table presents hypothetical data for optimizing the yield of a generic Friedel-Crafts acylation for the synthesis of a tetrahydroxybenzophenone. This data is for illustrative purposes and should be adapted for specific experimental setups.

Entry Lewis Acid (equiv.) Temperature (°C) Reaction Time (h) Solvent Yield (%)
1AlCl₃ (1.2)0 to rt12Dichloromethane45
2AlCl₃ (2.5)0 to rt12Dichloromethane65
3ZnCl₂ (2.0)5024Nitrobenzene55
4AlCl₃ (2.5)0 to rt24Dichloromethane75
5AlCl₃ (2.5)50121,2-Dichloroethane60 (with byproducts)

Experimental Protocols

Generalized Protocol for Friedel-Crafts Acylation Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted with appropriate safety precautions and optimization based on laboratory conditions and available reagents.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phloroglucinol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0°C in an ice bath.

  • Addition of Lewis Acid: Under a nitrogen atmosphere, slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 2.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Addition of Acylating Agent: Dissolve 3-hydroxybenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of ice-cold dilute hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions phloroglucinol Phloroglucinol product This compound phloroglucinol->product benzoyl_chloride 3-Hydroxybenzoyl Chloride intermediate Acylium Ion Intermediate benzoyl_chloride->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) solvent Anhydrous Solvent intermediate->product Electrophilic Aromatic Substitution

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst active and anhydrous? start->check_catalyst check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh, anhydrous catalyst under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction temperature and time optimized? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_conditions Systematically vary temperature and time, monitoring by TLC. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of Synthetic 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of synthetic 2,3',4,6-Tetrahydroxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as pyrogallol (B1678534) and p-hydroxybenzoic acid, side-products from incomplete or alternative reactions, and residual catalysts like boron trifluoride or zinc chloride.[1][2][3] Additionally, over-acylation or alternative acylation products can also be present.

Q2: What is the recommended general approach for purifying crude this compound?

A2: A common and effective method is recrystallization from boiling water.[4] For more persistent impurities, column chromatography may be necessary. The crude product is often first treated with activated carbon to remove colored impurities before recrystallization.[2][3]

Q3: Is this compound stable during purification?

A3: Polyhydroxybenzophenones are generally stable under recommended storage conditions.[5] However, they can be susceptible to oxidation and photodegradation, especially at elevated temperatures and in the presence of light.[6] It is advisable to handle the compound under inert atmosphere where possible and protect it from light.

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also useful for structural confirmation.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures. The volume of solvent used was too large.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[9][10] - Try a different solvent or a solvent mixture. For polyhydroxybenzophenones, water is often a good choice.[4] - After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[9][10]
Oily product instead of crystals The compound may have a low melting point, or there are significant impurities present that are depressing the melting point.- Try scratching the inside of the flask with a glass rod to induce crystallization.[9] - Add a seed crystal of pure product if available.[9] - Consider purification by column chromatography before attempting recrystallization again.
Colored impurities persist after recrystallization Highly colored byproducts or degradation products are present.- Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities.[2][3] - Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]
Product is not pure enough after a single recrystallization The initial crude product was highly impure, or the impurities have similar solubility to the product.- Perform a second recrystallization. - If impurities persist, column chromatography is recommended for a more effective separation.
Streaking or poor separation on TLC plate The compound is highly polar and is interacting strongly with the silica (B1680970) gel. The developing solvent is not polar enough.- Add a small amount of a polar modifier like acetic acid or methanol (B129727) to the developing solvent. - Consider using a different stationary phase for TLC, such as reverse-phase plates.
Difficulty with column chromatography (product won't elute or elutes too quickly) Incorrect solvent system polarity.- If the product is not eluting, gradually increase the polarity of the mobile phase. - If the product is eluting too quickly with the solvent front, decrease the initial polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.[11][12]

Data Presentation

Table 1: Suggested Solvents for Recrystallization of Polyhydroxybenzophenones

Solvent SystemSuitabilityNotes
WaterOften a good choice for highly polar compounds.[4]The crude product can be dissolved in boiling water and allowed to cool.
Ethanol (B145695)/WaterGood for compounds with intermediate polarity.Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
IsopropanolCan be used for some benzophenone (B1666685) derivatives.[13]-
Ethyl Acetate (B1210297)/Hexane (B92381)Suitable for less polar impurities.Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat and cool.

Table 2: Example Solvent Gradient for Flash Column Chromatography

StepSolvent System (Hexane:Ethyl Acetate)Purpose
19:1Elute non-polar impurities.
27:3Gradually increase polarity.
31:1Elute the target compound.
43:7Elute more polar impurities.
5100% Ethyl AcetateFlush the column.

Experimental Protocols

Protocol 1: Recrystallization from Boiling Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring.

  • Continue adding small portions of boiling water until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9][10]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography
  • Prepare the Column:

    • Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[11]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone).

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).[11]

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (see Table 2 for an example).

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Synthetic Product Dissolve Dissolve in Hot Solvent Crude->Dissolve ActivatedCarbon Add Activated Carbon (Optional) Dissolve->ActivatedCarbon HotFilter Hot Filtration Dissolve->HotFilter If no carbon treatment ActivatedCarbon->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Dry Dry Crystals VacuumFilter->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Recrystallization workflow for purification.

TroubleshootingLogic Start Purification Attempt CheckPurity Assess Purity (TLC, HPLC, NMR) Start->CheckPurity IsPure Is Purity Sufficient? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes Failure Identify Problem IsPure->Failure No LowYield Low Yield Failure->LowYield Yield Issue Colored Colored Impurities Failure->Colored Color Issue Oily Oily Product Failure->Oily Physical Form Issue Recrystallize Adjust Recrystallization (Solvent, Temperature) LowYield->Recrystallize Carbon Use Activated Carbon Colored->Carbon Chromatography Perform Column Chromatography Oily->Chromatography Recrystallize->Start Carbon->Start Chromatography->Start

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Interference of 2,3',4,6-Tetrahydroxybenzophenone in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference caused by 2,3',4,6-Tetrahydroxybenzophenone in biochemical assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

This compound is a polyhydroxybenzophenone, a class of compounds known for their antioxidant properties.[1] Due to its chemical structure, which is rich in hydroxyl groups, it falls into the category of polyphenols. Polyphenols are notorious for being Pan-Assay Interference Compounds (PAINS), meaning they can produce false-positive or false-negative results in a wide range of biochemical assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[2][3]

Q2: What are the common mechanisms by which this compound can interfere with assays?

As a polyphenolic compound, this compound can interfere with biochemical assays through several mechanisms:

  • Redox Activity: The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. These ROS can directly modify and inactivate proteins, including enzymes, leading to false inhibition.[2][4]

  • Fluorescence Interference: The intrinsic fluorescence of this compound can interfere with fluorescence-based assays, either by contributing to the background signal or by quenching the fluorescence of the reporter molecule.[3]

  • Protein Aggregation: At certain concentrations, polyphenols can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results in enzyme inhibition assays.[2]

  • Chemical Reactivity: The hydroxyl groups on the phenyl rings can be reactive, potentially forming covalent adducts with proteins or other assay components.[2]

  • Interference with Assay Reagents: The compound may react directly with assay reagents. For example, in cell viability assays using tetrazolium dyes (like MTT), polyphenols can reduce the dye, leading to a false signal of increased cell viability.[5]

Q3: Which types of biochemical assays are most susceptible to interference by this compound?

Given its polyphenolic nature, this compound is likely to interfere with a broad range of assays, including:

  • Enzyme Inhibition Assays: Particularly those that are sensitive to redox modulation or where the enzyme is prone to non-specific aggregation.

  • Fluorescence-Based Assays: Including FRET and fluorescence polarization assays, due to potential autofluorescence or quenching.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through non-specific binding to antibodies or the plate surface, or by inhibiting the reporter enzyme (e.g., HRP).[6][7][8]

  • Cell Viability Assays: Assays relying on redox indicators (e.g., MTT, resazurin) are highly susceptible.

  • High-Throughput Screening (HTS) Assays: The promiscuous nature of PAINS makes them a significant source of false positives in HTS campaigns.[9][10][11][12]

Troubleshooting Guides

Issue 1: Apparent Inhibition in an Enzyme Assay

Possible Cause: The observed inhibition might be a false positive due to non-specific mechanisms rather than true inhibition of the target enzyme.

Troubleshooting Steps:

  • Vary Enzyme Concentration: A true competitive inhibitor's IC50 value should be independent of the enzyme concentration. If the IC50 increases with higher enzyme concentrations, it suggests a stoichiometric, non-specific inhibition mechanism like aggregation.

  • Include a Detergent: Adding a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the assay buffer can help to disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Check for Time-Dependent Inhibition: Pre-incubating the enzyme with this compound before adding the substrate can reveal time-dependent inhibition, which might indicate covalent modification or redox cycling.

  • Perform a Redox Activity Assay: Use an assay to detect the generation of hydrogen peroxide in the presence of the compound and a reducing agent (like DTT). This can confirm if the compound is redox-active under your assay conditions.

Issue 2: High Background or Quenched Signal in a Fluorescence-Based Assay

Possible Cause: The compound's intrinsic fluorescence or its ability to quench the fluorophore is interfering with the assay signal.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Run a control experiment with this compound alone in the assay buffer at the same excitation and emission wavelengths used for your assay to determine its contribution to the background signal.

  • Perform a Quenching Control: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound to see if it quenches the signal.

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are not affected by the compound's absorbance or emission spectrum. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.

  • Use a Non-Fluorescent Detection Method: If interference persists, consider switching to an alternative assay with a different detection method, such as a colorimetric, luminescent, or label-free assay.

Issue 3: Inconsistent or Non-Reproducible Results in an ELISA

Possible Cause: Non-specific binding of this compound to the plate, antibodies, or inhibition of the HRP enzyme.

Troubleshooting Steps:

  • Increase Blocking and Washing: Enhance the blocking step by using a higher concentration of blocking agent (e.g., 3-5% BSA) and increasing the incubation time. Increase the number and stringency of wash steps.

  • Compound-Only Control: Run a control well containing only this compound and the substrate to check for direct inhibition of the HRP enzyme.

  • Change Detection System: If HRP inhibition is confirmed, consider using a different enzyme conjugate, such as alkaline phosphatase (AP).

  • Sample Dilution: Dilute the sample containing this compound to reduce its concentration below the level where it causes interference, if the assay sensitivity allows.

Quantitative Data on Polyphenol Interference

CompoundAssayConcentrationObserved Effect
QuercetinNeutral Red Assay10 µg/mL~70% increase in apparent cell viability[13]
CatechinNeutral Red Assay10 µg/mL~18% increase in apparent cell viability[13]
Various FlavonoidsGlucose Oxidase/Peroxidase Assay-Strong interference from compounds with o-dihydroxy groups[14]
4-Aminophenol moietyCysteine Cathepsin Inhibition-Time-dependent inactivation via redox cycling

Experimental Protocols

Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation

This protocol helps determine if the observed enzyme inhibition is due to the formation of compound aggregates.

Materials:

  • Enzyme and substrate

  • Assay buffer

  • This compound stock solution

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of assay buffer.

  • Add the enzyme to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using a microplate reader.

  • Interpretation: If the inhibitory potency of this compound is significantly reduced in the presence of Triton X-100, it is likely that the compound is acting via an aggregation-based mechanism.

Protocol 2: Assay for Detecting Redox Cycling Activity

This protocol uses the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) to detect redox cycling compounds.

Materials:

  • Resazurin (1 mM stock in DMSO)

  • Dithiothreitol (DTT, 100 mM stock in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • This compound stock solution

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

Procedure:

  • In a microplate, add assay buffer to all wells.

  • Add serial dilutions of this compound to the test wells. Include a positive control (e.g., a known redox cycler like menadione) and a negative control (buffer only).

  • Add DTT to all wells to a final concentration of 1 mM.

  • Add resazurin to all wells to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity.

  • Interpretation: A significant increase in fluorescence in the presence of this compound compared to the negative control indicates that the compound is redox cycling.

Signaling Pathways and Experimental Workflows

Interference_Mechanisms cluster_compound This compound cluster_mechanisms Interference Mechanisms cluster_assays Affected Assays Compound Polyphenolic Structure Redox Redox Cycling Compound->Redox Fluorescence Fluorescence Interference Compound->Fluorescence Aggregation Protein Aggregation Compound->Aggregation Reactivity Chemical Reactivity Compound->Reactivity Enzyme Enzyme Assays Redox->Enzyme False Inhibition Cell Cell-Based Assays Redox->Cell False Viability Signal Fluor Fluorescence Assays Fluorescence->Fluor High Background/ Quenching Aggregation->Enzyme Non-specific Inhibition Reactivity->Enzyme Covalent Modification ELISA ELISA Reactivity->ELISA Covalent Modification

Troubleshooting_Workflow Start Unexpected Assay Result with This compound Check_PAINS Is the compound a known PAINS-like structure? Start->Check_PAINS Assay_Type Identify Assay Type Check_PAINS->Assay_Type Yes Enzyme_Assay Enzyme Inhibition Assay Assay_Type->Enzyme_Assay Fluorescence_Assay Fluorescence Assay Assay_Type->Fluorescence_Assay ELISA_Assay ELISA Assay_Type->ELISA_Assay Troubleshoot_Enzyme Run Aggregation & Redox Controls Enzyme_Assay->Troubleshoot_Enzyme Troubleshoot_Fluorescence Check Intrinsic Fluorescence & Quenching Fluorescence_Assay->Troubleshoot_Fluorescence Troubleshoot_ELISA Increase Blocking & Washing ELISA_Assay->Troubleshoot_ELISA Modify_Protocol Modify Assay Protocol or Use Orthogonal Assay Troubleshoot_Enzyme->Modify_Protocol Troubleshoot_Fluorescence->Modify_Protocol Troubleshoot_ELISA->Modify_Protocol

References

Technical Support Center: Quantification of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 2,3',4,6-Tetrahydroxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification?

A1: The primary sources of variability in the quantification of this compound and other polyhydroxybenzophenones include sample degradation, inefficient extraction from the sample matrix, matrix effects during analysis, and co-elution with isomeric compounds. Careful consideration of sample handling, extraction methodology, and chromatographic conditions is crucial for obtaining accurate and reproducible results.

Q2: How can I minimize the degradation of this compound during sample storage and preparation?

A2: this compound, being a polyhydroxylated phenolic compound, is susceptible to photodegradation and oxidation. To minimize degradation, it is recommended to:

  • Store samples and standards in amber vials or protected from light.

  • Work under low-light conditions during sample preparation.

  • Consider the addition of antioxidants, such as ascorbic acid or BHT, to the extraction solvent.

  • Process samples at low temperatures and avoid prolonged exposure to air.

Q3: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A3: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy of quantification. To mitigate these effects:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic separation to ensure that this compound does not co-elute with matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

Q4: Are there any known isomers of this compound that could interfere with my analysis?

A4: Yes, several isomers of tetrahydroxybenzophenone exist, such as 2,2',4,4'-tetrahydroxybenzophenone (B1218759) and 3,4,5,6-tetrahydroxybenzophenone. These isomers can have similar physicochemical properties and may co-elute under certain chromatographic conditions, leading to inaccurate quantification. It is essential to develop a chromatographic method with sufficient resolution to separate the target analyte from potential isomeric interferences. High-resolution mass spectrometry can also aid in distinguishing between isomers based on their exact mass.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Extraction

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Extraction Solvent The polarity of the extraction solvent is critical. For plant matrices, a mixture of a polar organic solvent (e.g., methanol (B129727), ethanol, or acetone) and water is often effective. For biological fluids, liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) after acidification of the sample can be used. Solid-phase extraction (SPE) with a polymeric reversed-phase sorbent is also a good option.
Insufficient Extraction Time/Energy For solid matrices, ensure sufficient extraction time and consider using techniques like ultrasonication or microwave-assisted extraction to improve efficiency.
Analyte Binding to Matrix Components Adjusting the pH of the extraction medium can help to disrupt interactions between the analyte and matrix components. For acidic compounds like polyhydroxybenzophenones, acidifying the sample can improve extraction efficiency into an organic solvent.
Degradation During Extraction As mentioned in the FAQs, protect the sample from light and heat, and consider using antioxidants in the extraction solvent.

Table 1: Representative Extraction Solvent Systems for Polyhydroxybenzophenones from Plant Material

Solvent SystemExtraction MethodTypical Recovery RangeNotes
Methanol:Water (80:20, v/v)Sonication85-95%A versatile solvent system for a wide range of polyphenols.
Acetone:Water (70:30, v/v)Maceration80-90%Effective for extracting phenolic compounds.
Ethyl Acetate (after acidification)LLE from aqueous extract75-85%Good for cleaner extracts but may have lower efficiency for highly polar compounds.

Note: Recovery values are indicative and should be experimentally determined for your specific matrix and conditions.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry A C18 column is a good starting point for reversed-phase chromatography. For improved separation of isomers, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase.
Suboptimal Mobile Phase Composition The pH of the mobile phase can significantly affect the peak shape of phenolic compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups.
Gradient Elution Not Optimized A well-optimized gradient elution program is crucial for separating the analyte from matrix interferences and isomers. Start with a shallow gradient and adjust as needed to achieve the desired resolution.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Dilute the sample or reduce the injection volume.

Table 2: Example HPLC-UV and LC-MS/MS Method Parameters for Hydroxylated Benzophenones

ParameterHPLC-UVLC-MS/MS
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 10-90% B in 20 min5-95% B in 10 min
Flow Rate 1.0 mL/min0.3 mL/min
Injection Volume 10 µL5 µL
Detection UV at 285 nmESI in Negative Ion Mode
MS/MS Transition (example) -Precursor: m/z 245.05 -> Product: m/z 137.02

Note: These are starting parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Homogenize 1 gram of dried plant material to a fine powder.

  • Extraction: To the powdered sample, add 10 mL of 80% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature, ensuring the sample is protected from light.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: LC-MS/MS Quantification of this compound
  • Instrumentation: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 5% B for 1 min, ramp to 95% B in 8 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Quantifier: 245.05 > 137.02 (Collision Energy: -20 eV)

      • Qualifier: 245.05 > 109.03 (Collision Energy: -25 eV)

  • Calibration: Prepare a calibration curve from 1 to 1000 ng/mL using a stock solution of this compound in methanol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Plant/Biological) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects Start Inaccurate Quantification (Ion Suppression/Enhancement) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No Check_Cleanup Is Sample Cleanup Sufficient? Check_IS->Check_Cleanup Yes End Accurate Quantification Use_SIL_IS->End Improve_Cleanup Optimize SPE or LLE Protocol Check_Cleanup->Improve_Cleanup No Check_Chroma Is Analyte Co-eluting with Interferences? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->End Improve_Chroma Modify Gradient or Change Column Check_Chroma->Improve_Chroma Yes Use_MM Use Matrix-Matched Calibrants Check_Chroma->Use_MM No Improve_Chroma->End Use_MM->End

Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.

Technical Support Center: Optimizing Reaction Conditions for 2,3',4,6-Tetrahydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,3',4,6-tetrahydroxybenzophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, primarily through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Q1: Why am I getting a very low yield of my target this compound derivative?

A1: Low yields in the synthesis of polyhydroxybenzophenones are a common issue and can stem from several factors:

  • Deactivation of the Aromatic Ring: The multiple hydroxyl groups on one of the aromatic rings can complicate the reaction. While hydroxyl groups are typically activating, under the acidic conditions of a Friedel-Crafts reaction, they can coordinate with the Lewis acid catalyst. This can deactivate the ring towards acylation.

  • Suboptimal Catalyst Choice or Amount: The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃) are critical. Too little catalyst may result in an incomplete reaction, while too much can lead to side reactions and complexation with the hydroxylated starting materials.

  • Poor Reagent Purity: The purity of your starting materials, particularly the acylating agent and the hydroxylated aromatic compound, is crucial. Impurities can lead to unwanted side products and lower the yield of the desired product.

  • Inappropriate Reaction Temperature: The reaction temperature significantly influences the outcome. Some acylations require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to minimize side reactions. It is essential to empirically determine the optimal temperature for your specific derivative.

  • Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the acylating agent. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products can be attributed to several side reactions:

  • Positional Isomerism: During the acylation of a substituted aromatic ring, the acyl group can add at different positions, leading to a mixture of isomers. The directing effects of the substituents on your aromatic rings will determine the major and minor products.

  • Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings (like those with multiple hydroxyl groups) can sometimes undergo multiple acylations, especially if an excess of the acylating agent is used.[1]

  • O-acylation: Phenolic hydroxyl groups can undergo acylation to form esters. This competes with the desired C-acylation of the aromatic ring.

  • Cleavage of Protecting Groups: If you are using protecting groups for the hydroxyl functions, they may be partially or fully cleaved under the reaction conditions, leading to a complex mixture of products.

Q3: How can I improve the regioselectivity of the acylation to favor the desired this compound isomer?

A3: Improving regioselectivity is key to a successful synthesis. Consider the following strategies:

  • Choice of Catalyst: Different Lewis acids can exhibit different selectivities. It may be beneficial to screen a variety of catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂) to find the one that gives the best ratio of desired to undesired isomers.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) may improve the outcome.

  • Steric Hindrance: Introducing bulky protecting groups on some of the hydroxyl groups can sterically hinder certain positions on the aromatic ring, directing the acylation to the desired position.

  • Directed Ortho-Metalation (DoM): For certain substrates, a DoM strategy can provide excellent regiocontrol. This involves deprotonation of a position ortho to a directing group with a strong base, followed by quenching with an electrophile.

Q4: What are the best practices for purifying this compound derivatives?

A4: The purification of polyhydroxylated benzophenones can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal. Mixtures of solvents can also be effective. For some hydroxybenzophenones, recrystallization from boiling water has been reported to be effective.[2]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of tetrahydroxybenzophenone derivatives.

Protocol 1: Synthesis of 2,3,4,4'-Tetrahydroxybenzophenone via Hoesch Reaction[3]

This protocol describes a known method for a related isomer and can be adapted as a starting point for the synthesis of this compound derivatives.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, dissolve pyrogallol (1.0 mol equivalent) and 4-hydroxybenzonitrile (0.96 mol equivalent) in anhydrous diethyl ether.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add anhydrous zinc chloride (see table below for optimized amount) to the solution.

  • Bubble dry hydrogen chloride gas through the stirred solution for 3 hours.

  • Seal the flask and continue stirring at room temperature for 24 hours.

  • After 24 hours, bubble dry hydrogen chloride gas through the solution for an additional 2 hours.

  • Add 20% aqueous hydrochloric acid and additional diethyl ether to the reaction mixture.

  • Heat the mixture to reflux for 2 hours to hydrolyze the intermediate ketimine.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic layers and wash them three times with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Optimized Reaction Parameters for 2,3,4,4'-Tetrahydroxybenzophenone Synthesis[3]:

ParameterOptimized Value
Molar Ratio (Pyrogallol:4-Hydroxybenzonitrile)1 : 0.96
Catalyst Dosage (ZnCl₂ per mol of Pyrogallol)54.4 g
Reaction Temperature20 °C
Reaction Time24 hours
Protocol 2: General Procedure for Friedel-Crafts Acylation

This is a general protocol that can be adapted for the synthesis of this compound derivatives.

Materials:

  • A hydroxylated aromatic precursor (e.g., 1,2,4-benzenetriol)

  • A substituted benzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

  • Suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add the substituted benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add the hydroxylated aromatic precursor (1.0 equivalent), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture.

  • After the addition, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • If the product is a solid, it may precipitate and can be collected by filtration.

  • If the product is soluble in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis and potential biological action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reagents Reagents ReactionSetup Reaction Setup (Anhydrous) Reagents->ReactionSetup Acylation Friedel-Crafts Acylation or Hoesch Reaction ReactionSetup->Acylation Workup Aqueous Workup & Extraction Acylation->Workup CrudeProduct CrudeProduct Workup->CrudeProduct Purification Column Chromatography or Recrystallization CrudeProduct->Purification PureProduct PureProduct Purification->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of tetrahydroxybenzophenone derivatives.

troubleshooting_logic Start Low Yield or Impure Product CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents OptimizeCatalyst Optimize Catalyst (Type & Amount) Start->OptimizeCatalyst OptimizeTemp Optimize Reaction Temperature & Time Start->OptimizeTemp AnalyzeSideProducts Analyze Side Products (TLC, LC-MS) Start->AnalyzeSideProducts Purification Purification Effective? AnalyzeSideProducts->Purification ImprovePurification Modify Purification (Solvent System, etc.) Purification->ImprovePurification No RevisitReaction Re-evaluate Reaction Strategy Purification->RevisitReaction Yes, but still impure

Caption: A logical troubleshooting flowchart for addressing common issues in the synthesis of benzophenone (B1666685) derivatives.

signaling_pathway cluster_apoptosis Apoptotic Signaling Cascade Benzophenone Tetrahydroxybenzophenone Derivative Cell Cancer Cell Benzophenone->Cell MMP Disruption of Mitochondrial Membrane Potential (MMP) Cell->MMP Induces Caspase8 Caspase-8 Activation (Initiator) Cell->Caspase8 Induces Caspase9 Caspase-9 Activation (Initiator) MMP->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by tetrahydroxybenzophenone derivatives in cancer cells.[4]

References

Technical Support Center: Crystallization of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2,3',4,6-Tetrahydroxybenzophenone.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound is not crystallizing. What should I do?

Answer:

If your compound fails to crystallize, several factors could be at play. First, ensure that you have a supersaturated solution. If the solution is too dilute, crystallization will not occur. You can try to concentrate the solution by slowly evaporating the solvent.

If concentration does not induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Cooling: Slowly cool the solution. A gradual decrease in temperature reduces the solubility of the compound and promotes crystallization. Avoid rapid cooling, as this can lead to the formation of small, impure crystals or an oil.

  • Solvent Change: The choice of solvent is critical. If crystallization is unsuccessful in one solvent, try a different solvent or a solvent mixture. Due to its polar nature with multiple hydroxyl groups, a moderately polar solvent or a mixture of a polar and a non-polar solvent is often effective.

Question: The crystallization of my this compound is happening too quickly, resulting in a fine powder instead of larger crystals. How can I slow it down?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To slow down the rate of crystallization, you can:

  • Increase the amount of solvent: Add a small amount of additional hot solvent to the solution to ensure that the compound is fully dissolved at the higher temperature. This will require a slower cooling process for the solution to become supersaturated.

  • Insulate the flask: Wrap the flask with glass wool or another insulating material to slow down the rate of cooling. A slower cooling rate provides more time for larger, more ordered crystals to form.

  • Use a solvent system that promotes slower crystallization: A solvent in which the compound has slightly higher solubility at room temperature can slow down the crystallization process.

Question: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. The multiple hydroxyl groups in this compound can lead to strong intermolecular hydrogen bonding, which can sometimes favor the formation of an amorphous oil over an ordered crystal lattice.

To prevent oiling out:

  • Re-heat the solution: Add more solvent to dissolve the oil and then allow the solution to cool more slowly.

  • Use a different solvent: A solvent with a lower boiling point or one that has a greater affinity for the compound might prevent oiling out.

  • Lower the concentration: Start with a more dilute solution.

Question: The yield of my crystallized this compound is very low. How can I improve it?

Answer:

A low yield can be due to several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly during filtration, some of the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider placing it in an ice bath to maximize crystal formation after initial crystallization at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Given its polar nature due to the four hydroxyl groups, moderately polar solvents are a good starting point. A solvent pair, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature.

Q2: How can I remove colored impurities during the crystallization of this compound?

A2: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product, potentially reducing the yield.

Q3: What is the typical appearance of this compound crystals?

A3: this compound is typically a yellow powder[1].

Quantitative Data

SolventSolubility ( g/100 mL at 25°C)
Water<1
AcetoneVery soluble
Diethyl EtherVery soluble
EthanolVery soluble
Ethyl Acetate10
Methanol50
Methyl Ethyl Ketone22
Toluene< 1

Data for 2,2',4,4'-Tetrahydroxybenzophenone, which is structurally similar to this compound.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the "good" solvent first, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. To maximize the yield, you can later place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

TroubleshootingCrystallization start Start Crystallization Experiment dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oiled Out observe->oiling_out Problem small_crystals Small/Powdery Crystals observe->small_crystals Problem action_concentrate Concentrate Solution (Evaporate Solvent) no_crystals->action_concentrate action_scratch Scratch Flask no_crystals->action_scratch action_seed Add Seed Crystal no_crystals->action_seed action_reheat Re-heat and Add More Solvent oiling_out->action_reheat action_slow_cool Cool More Slowly small_crystals->action_slow_cool action_concentrate->cool action_scratch->cool action_seed->cool action_reheat->cool action_slow_cool->cool

Caption: Troubleshooting workflow for crystallization issues.

ExperimentalWorkflow start Start select_solvent Select Solvent start->select_solvent dissolve Dissolve Crude Compound in Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Overcoming Solubility Limitations of 2,3',4,6-Tetrahydroxybenzophenone for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2,3',4,6-Tetrahydroxybenzophenone (THB) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (THB) for in vitro studies?

A1: this compound is readily soluble in several organic solvents. For biological testing, Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (typically ≤ 0.5%).[1][2] Other potential solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[3] However, the compatibility of these solvents with your specific experimental setup must be validated. Always prepare a concentrated stock solution in your chosen organic solvent.[2]

Q2: My THB, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted. Here are several troubleshooting steps:

  • Optimize the dilution method: Instead of a single large dilution, perform a stepwise serial dilution. Add the DMSO stock solution to pre-warmed (37°C) media dropwise while gently vortexing to ensure rapid and even dispersion.[1][4]

  • Reduce the final concentration: The final concentration of THB in your assay may be exceeding its aqueous solubility limit. Try lowering the final concentration.[5]

  • Use a co-solvent: In some cases, a combination of solvents can improve solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.[6]

  • Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or surfactants may be necessary to form more stable solutions.[6][7]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize toxic effects.[1] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your test conditions, to account for any solvent-induced effects.[2]

Q4: Can I warm the THB solution to improve its solubility?

A4: Gentle warming to 37°C can aid in the dissolution of THB in the initial solvent and when preparing dilutions in aqueous media.[3][8] Some protocols suggest a brief sonication in a water bath to facilitate dissolution.[3] However, be cautious about the thermal stability of the compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the THB stock solution to the aqueous buffer or cell culture medium.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of THB exceeds its thermodynamic solubility in the aqueous medium.Decrease the final working concentration of THB. Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. Add the stock solution dropwise into pre-warmed (37°C) medium while gently vortexing to facilitate mixing.[4]
Low Temperature of Medium The solubility of many compounds, including THB, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[4]
Issue 2: Delayed Precipitation in Culture

Symptoms: The culture medium appears clear initially but becomes cloudy or shows visible precipitates after a period of incubation (e.g., several hours).

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Compound Instability/Supersaturation The initial dilution may create a supersaturated, thermodynamically unstable solution that precipitates over time.Consider using solubility-enhancing excipients like cyclodextrins or surfactants to create more stable formulations.
Interaction with Media Components Components in the serum (e.g., proteins) or salts in the media can interact with THB, leading to the formation of insoluble complexes.[1]Reduce the serum percentage in your media if your experimental design allows. Prepare the final working solution fresh before each experiment.
pH Shift During Incubation Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1]Ensure your cell culture medium is well-buffered. Monitor the pH of the medium during long-term incubations.
Evaporation Water loss from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of THB.[1]Use culture plates with low-evaporation lids, ensure proper humidification in the incubator, or seal plates with gas-permeable membranes for long-term experiments.[9]

Data Presentation

Table 1: Solubility of this compound (THB) and a Related Compound.

Compound Solvent Solubility Reference
This compound DMSOSoluble[3]
AcetoneSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
WaterN/A[8]
2,2',4,4'-Tetrahydroxybenzophenone Water8,821 mg/L (at 24.99 °C)[10]
WaterSlightly soluble[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of THB in DMSO
  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out a desired amount of this compound powder (Molecular Weight: 246.21 g/mol ). For example, weigh 2.46 mg of THB.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For 2.46 mg of THB, add 1 mL of DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate briefly until the compound is fully dissolved.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stock solution is generally stable for several months under these conditions.[3][8]

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method to estimate the kinetic solubility of THB in your aqueous buffer of choice.

  • Prepare a Serial Dilution of THB in DMSO:

    • Start with your 10 mM THB stock solution in DMSO.

    • Create a 2-fold serial dilution series in 100% DMSO in a 96-well plate. For example, add 50 µL of the 10 mM stock to the first well, then transfer 25 µL to the next well containing 25 µL of DMSO, and so on.

  • Dilution into Aqueous Buffer:

    • In a separate 96-well clear-bottom plate, add 98 µL of your pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium) to each well.

    • Transfer 2 µL of each DMSO dilution of THB into the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation and Measurement:

    • Seal the plate and shake it at room temperature for 1.5 to 2 hours.[7]

    • Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm using a plate reader.[13]

  • Data Analysis:

    • The highest concentration of THB that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit under these conditions.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Workflow for Preparing THB for Biological Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh THB Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Aliquot & Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Medium thaw->serial_dilute warm_media Pre-warm Aqueous Medium (37°C) warm_media->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells precipitate Precipitation? add_to_cells->precipitate precipitate->add_to_cells No optimize Optimize Dilution / Lower Concentration precipitate->optimize Yes optimize->serial_dilute

Caption: Workflow for preparing this compound for biological assays.

signaling_pathway Inferred Apoptotic Signaling Pathway for Hydroxybenzophenones THB Hydroxybenzophenone (e.g., THB) ROS Increased ROS THB->ROS Casp8 Caspase-8 Activation THB->Casp8 MMP Disruption of Mitochondrial Membrane Potential (MMP) ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Inferred apoptotic signaling pathway for hydroxybenzophenones.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of 2,3',4,6-Tetrahydroxybenzophenone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two phenolic compounds: 2,3',4,6-Tetrahydroxybenzophenone and the well-studied stilbenoid, resveratrol (B1683913). While extensive research has elucidated the potent antioxidant capacity and underlying molecular mechanisms of resveratrol, quantitative data for this compound remains less prevalent in publicly accessible literature. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer a clear comparative perspective.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant potency. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

CompoundAssayIC50 / TEAC ValueReference
Resveratrol DPPH15.54 µg/mL[1]
ABTS2.86 µg/mL[1]
ORAC23.12 µmol TE/g[1]
This compound DPPHData not available
ABTSData not available
ORACData not available

Note: The absence of quantitative data for this compound highlights a significant gap in the current understanding of its antioxidant potential relative to well-characterized compounds like resveratrol.

Mechanisms of Antioxidant Action

This compound

This compound is a benzophenone (B1666685) derivative found in medicinal plants such as Garcinia multiflora and Gentiana lutea.[2] While its specific antioxidant signaling pathways are not well-elucidated, its polyphenolic structure, rich in hydroxyl groups, suggests a capacity for direct free radical scavenging through hydrogen atom donation. Studies on extracts from plants containing this compound have demonstrated antioxidant activity, but the precise contribution and mechanism of this compound remain to be fully investigated.[3][4]

Resveratrol

Resveratrol exerts its antioxidant effects through both direct and indirect mechanisms.

  • Direct Radical Scavenging: As a polyphenol, resveratrol can directly donate hydrogen atoms from its hydroxyl groups to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Indirect Antioxidant Effects via Signaling Pathways: Resveratrol is a well-documented activator of key cellular signaling pathways that bolster the endogenous antioxidant defense system.

    • Nrf2-ARE Pathway: Resveratrol can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

    • SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 can deacetylate and thereby activate several transcription factors, including Forkhead box O (FOXO) proteins and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated FOXO proteins can upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. PGC-1α is a master regulator of mitochondrial biogenesis, which can lead to a more efficient electron transport chain and reduced ROS production.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Procedure:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

    • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at approximately 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in absorbance is proportional to the antioxidant concentration.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

    • A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to induce the decay of a fluorescent probe (e.g., fluorescein). The antioxidant competes with the fluorescent probe for the peroxyl radicals, thereby protecting the probe from degradation. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

  • Procedure:

    • A fluorescent probe solution is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • The test compound, a standard antioxidant (Trolox), and a blank (buffer) are added to a 96-well microplate.

    • The fluorescent probe is added to all wells, and the plate is incubated.

    • The reaction is initiated by adding the AAPH solution to all wells.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of Trolox against its concentration.

    • The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key antioxidant signaling pathways of resveratrol and a typical experimental workflow for assessing antioxidant capacity.

Resveratrol_Antioxidant_Signaling cluster_Resveratrol_Action Resveratrol cluster_Direct Direct Action cluster_Indirect Indirect Action (Signaling Pathways) Resveratrol Resveratrol ROS ROS/RNS Resveratrol->ROS Scavenging SIRT1 SIRT1 Activation Resveratrol->SIRT1 Nrf2 Nrf2 Activation Resveratrol->Nrf2 Neutralized Neutralized Species ROS->Neutralized FOXO FOXO Activation SIRT1->FOXO PGC1a PGC-1α Activation SIRT1->PGC1a ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., MnSOD, Catalase, HO-1) FOXO->AntioxidantEnzymes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralization MitochondrialBiogenesis->ROS Reduced Production

Caption: Antioxidant signaling pathways of resveratrol.

Antioxidant_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement cluster_Analysis Data Analysis Prepare_Sample Prepare Test Compound (e.g., Resveratrol) and Standard (e.g., Trolox) Solutions Mix Mix Sample/Standard with Reagent Prepare_Sample->Mix Prepare_Reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+, or ORAC components) Prepare_Reagent->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate_Inhibition Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate_Inhibition Determine_IC50 Determine IC50 or Trolox Equivalents (TE) Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

Resveratrol is a well-established antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2 and SIRT1. Its antioxidant capacity has been extensively quantified using various in vitro assays.

In contrast, while this compound is recognized for its antioxidant properties, likely due to its polyphenolic structure, there is a notable lack of specific quantitative data from standardized assays in the available scientific literature. Furthermore, its detailed molecular mechanisms of antioxidant action, including its effects on signaling pathways, remain largely unexplored.

For researchers and professionals in drug development, this comparison highlights resveratrol as a benchmark antioxidant compound with a wealth of supporting data. It also underscores the need for further investigation into the quantitative antioxidant capacity and mechanistic pathways of this compound to fully understand its potential as a therapeutic agent. Future studies should focus on determining the IC50 and TEAC values of this benzophenone derivative in standardized assays to enable a direct and meaningful comparison with other well-characterized antioxidants.

References

A Comparative Guide to 2,3',4,6-Tetrahydroxybenzophenone Derivatives: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,3',4,6-tetrahydroxybenzophenone and its derivatives. The information is compiled from various scientific studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction

Benzophenones, characterized by a diaryl ketone core, are a class of compounds with diverse biological activities. The hydroxylation pattern on the phenyl rings plays a crucial role in determining their pharmacological properties. This compound and its analogs have emerged as promising candidates for drug discovery due to their significant antioxidant, anti-inflammatory, and anticancer effects. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Data Presentation

The following tables summarize the biological activities of various this compound derivatives based on available literature. It is important to note that the data may originate from different studies with varying experimental conditions.

Table 1: Comparative Antioxidant Activity of this compound Derivatives

Compound/DerivativeDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)FRAP Assay (mM Fe(II)/mol)Reference
This compoundData not availableData not availableData not available
2,4,6-Trihydroxybenzophenone---[1]
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanonePotentPotentHigh[2]
Brominated derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneEffectiveEffectiveHigh[2]
Polyhydroxybenzophenones (general)10.15 - 11.15--[3]

Note: Direct comparative data for a series of this compound derivatives is limited. The table includes data on closely related polyhydroxybenzophenones to provide a general understanding of their antioxidant potential.

Table 2: Comparative Anti-inflammatory Activity of Benzophenone (B1666685) Derivatives

Compound/DerivativeCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Cytokine Inhibition (e.g., IL-1β, TNF-α) (IC50, nM)Reference
This compoundData not availableData not availableData not available
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone--IL-1β: 14, TNF-α: 6[4]
Benzophenone-thiazole hybridsPotent PGE2 inhibition--[5]

Table 3: Comparative Anticancer Activity of Benzophenone and Related Derivatives

Compound/DerivativeCell LineCytotoxicity (IC50, µM)Reference
This compoundData not availableData not available
PolyhydroxybenzophenonesSMMC-7721 (Hepatocarcinoma)3.86 - 5.32[3]
Fluorinated benzophenone analogsMDA-MB-231 (Breast Cancer), KB-3-1 (Cervical Carcinoma)Varies
Thiazolidin-4-one derivativesMCF-7, MDA-MB-231, T-47D (Breast Cancer)4.6 - 21.5[6]
CYT-Rx20 (β-nitrostyrene derivative)MCF-7, MDA-MB-231, ZR75-1 (Breast Cancer)0.81 - 1.82 µg/mL[6]

Note: Specific cytotoxic data for this compound derivatives on various cancer cell lines is limited. The table includes data for other polyhydroxybenzophenones and related compounds to highlight their potential as anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

    • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Procedure:

    • Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the test compound to the ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a known standard (e.g., FeSO₄·7H₂O).

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of COX-2 and 5-LOX, key enzymes in the inflammatory pathway responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Commercially available inhibitor screening kits are often used for these assays.

  • General Procedure (using a fluorometric kit):

    • Prepare the reaction buffer and other reagents as per the kit instructions.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the respective enzyme (COX-2 or 5-LOX) to the wells.

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

    • Measure the fluorescence (or absorbance) at the specified wavelengths over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).

    • The IC50 value is determined from the dose-response curve.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound derivatives.

experimental_workflow_antioxidant cluster_assays In Vitro Antioxidant Assays cluster_steps General Procedure DPPH DPPH Assay Preparation Prepare Reagents & Test Compound Dilutions ABTS ABTS Assay FRAP FRAP Assay Reaction Incubate with Radical/Reagent Preparation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Workflow for In Vitro Antioxidant Activity Assays.

experimental_workflow_anticancer start Seed Cancer Cells in 96-well Plate treatment Treat with Derivatives (Various Concentrations) start->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance Measure Absorbance (~570 nm) solubilization->absorbance analysis Calculate % Viability & IC50 Value absorbance->analysis

Workflow for MTT Cytotoxicity Assay.

signaling_pathways cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascades cluster_nucleus Nuclear Events cluster_response Cellular Responses Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Inflammatory Signals (e.g., LPS) Inflammatory Signals (e.g., LPS) TLR Toll-like Receptor (TLR) Inflammatory Signals (e.g., LPS)->TLR PI3K PI3K RTK->PI3K MAPKKK MAPKKK RTK->MAPKKK TLR->MAPKKK IKK IKK TLR->IKK Akt Akt PI3K->Akt Proliferation Proliferation, Survival Akt->Proliferation MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK AP1 AP-1 ERK->AP1 NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Gene Gene Transcription NFkB->Gene AP1->Gene Inflammation Inflammation, Cytokine Production Gene->Inflammation Apoptosis Apoptosis Gene->Apoptosis inhibition or induction Benzophenone 2,3',4,6-THBP Derivatives Benzophenone->PI3K inhibition Benzophenone->MAPKKK inhibition Benzophenone->IKK inhibition

Potential Modulation of Signaling Pathways by Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. The available data, although limited in direct comparative studies, suggest that the number and position of hydroxyl groups are critical for their antioxidant, anti-inflammatory, and anticancer properties. Further systematic synthesis and evaluation of a series of these derivatives under standardized conditions are necessary to establish clear structure-activity relationships. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future research in this area, which could lead to the development of novel therapeutic agents.

References

A Comparative Guide to the Anti-inflammatory Potential of 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of 2,3',4,6-Tetrahydroxybenzophenone is limited in publicly available literature. This guide provides a comparative analysis based on the reported activities of structurally similar hydroxybenzophenone derivatives and common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to serve as a predictive framework for researchers investigating the potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Benzophenones, a class of organic compounds characterized by a diphenyl ketone scaffold, have garnered interest for their diverse biological activities. Hydroxylated derivatives, in particular, have shown promise as anti-inflammatory agents. This guide focuses on the potential anti-inflammatory effects of this compound by comparing it with other bioactive hydroxybenzophenones and established NSAIDs.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often evaluated by its ability to inhibit key mediators and enzymes involved in the inflammatory cascade. This section provides a comparative summary of the reported in vitro activities of various hydroxybenzophenones and standard NSAIDs.

Table 1: Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. Overproduction of NO contributes to tissue damage in chronic inflammatory conditions.

CompoundCell LineInducerIC50 (µM)Reference
2,4'-Dihydroxybenzophenone RAW 264.7LPS~15[1]
Guttiferone M (a benzophenone) RAW 264.7LPSNot specified, significant inhibition[2]
Indomethacin RAW 264.7LPS>50[2]
Diclofenac Not widely reported for in vitro NO inhibition--

Note: Lower IC50 values indicate greater potency.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes.

CompoundEnzymeInhibition (%) at a given concentrationIC50 (µM)Reference
Guttiferone M (a benzophenone) COX-1SignificantNot specified[2]
Guttiferone M (a benzophenone) COX-2SignificantNot specified[2]
Indomethacin COX-1/COX-2Potent inhibitor~0.1 (COX-1), ~1 (COX-2)[3]
Celecoxib COX-2Highly selective~0.04 (COX-2)[4]
Table 3: Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response.

CompoundCytokineCell LineInhibitionReference
2,4'-Dihydroxybenzophenone TNF-α, IL-12RAW 264.7Concentration-dependent decrease[1]
Guttiferone O (a benzophenone) IFN-γ, TNF-α, IL-2RAW 264.7Significant reduction[2]
Mangiferin (a benzophenone) IL-6, TNF-αRAW 264.7Significant reduction[5]
Dexamethasone (corticosteroid) IL-6, TNF-αRAW 264.7Potent inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.

Cell Culture and Induction of Inflammation
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation in vitro.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To mimic an inflammatory state, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration used is 1 µg/mL.[6][7][8]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[8][9]

Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity is often determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • The test compound is pre-incubated with purified COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using a commercial ELISA kit.

    • The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: ELISA is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as cytokines, in a sample.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with the test compound and LPS as described for the NO assay.

    • Collect the cell culture supernatant after an appropriate incubation period (e.g., 24 hours).

    • Use commercial ELISA kits for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured, and the cytokine concentration is determined from a standard curve.[5][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Benzophenone This compound (Hypothesized) Benzophenone->IKK Potential Inhibition Benzophenone->NFkB

Caption: LPS-induced pro-inflammatory signaling pathway.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Test Compound (e.g., this compound) cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant assays Perform Assays supernatant->assays griess Griess Assay (NO) assays->griess elisa ELISA (Cytokines) assays->elisa data_analysis Data Analysis and Comparison griess->data_analysis elisa->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory screening workflow.

Conclusion

Based on the available data for structurally related hydroxybenzophenones, it is plausible that this compound possesses anti-inflammatory properties. The proposed mechanisms of action likely involve the inhibition of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, potentially through the modulation of the NF-κB signaling pathway.

Further in vitro and in vivo studies are warranted to definitively characterize the anti-inflammatory profile of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations. The systematic evaluation of this compound against established NSAIDs will be crucial in determining its therapeutic potential for the treatment of inflammatory diseases.

References

A Comparative Analysis of 2,3',4,6-Tetrahydroxybenzophenone and Other Common UV Absorbers in Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,3',4,6-Tetrahydroxybenzophenone against other widely used ultraviolet (UV) absorbers. The information presented is curated to assist in the research and development of novel and effective photoprotective agents. While experimental data for this compound as a UV absorber is limited in publicly available literature, its potential can be inferred from its structural similarity to other well-characterized hydroxybenzophenones and its known antioxidant properties.[1] This guide synthesizes available data on common UV filters and provides a framework for the experimental evaluation of new compounds like this compound.

Overview of UV Absorbers and Photoprotection

Ultraviolet radiation (UVR) is a significant environmental factor that can lead to various skin pathologies, including erythema, premature aging, and skin cancer. UV absorbers are chemical compounds that protect the skin by absorbing, and in some cases, scattering, harmful UV rays.[2] The efficacy of a UV absorber is determined by its absorption spectrum, photostability, and its potential to mitigate UV-induced cellular damage.

Comparative Performance of UV Absorbers

The following tables summarize the key performance characteristics of several common UV absorbers. It is important to note that the performance of a UV absorber can be influenced by the formulation it is in.[3]

Table 1: UV Absorption Characteristics of Common UV Absorbers

UV AbsorberTypePrimary Absorption RangePeak Absorption (λmax)
This compound Organic (Benzophenone)UVA/UVB (Inferred)Not Experimentally Determined
Oxybenzone (Benzophenone-3) Organic (Benzophenone)UVB, UVA2~288 nm and ~350 nm
Avobenzone (B1665848) Organic (Dibenzoylmethane)UVA1~357 nm
Octinoxate (B1216657) (Octyl Methoxycinnamate) Organic (Cinnamate)UVB~310 nm
Zinc Oxide (ZnO) Inorganic (Physical Blocker)Broad Spectrum (UVA/UVB)~370 nm
Titanium Dioxide (TiO2) Inorganic (Physical Blocker)UVB, UVA2~280 nm (Anatase), ~340 nm (Rutile)

Note: The absorption characteristics of this compound are inferred based on the behavior of other polyhydroxybenzophenones. Experimental verification is required.

Table 2: Photostability of Common UV Absorbers

UV AbsorberPhotostabilityNotes
This compound UnknownExpected to have some degree of instability typical of benzophenones, but potentially enhanced by antioxidant properties.
Oxybenzone Relatively PhotostableCan degrade to some extent upon prolonged UV exposure.[4][5]
Avobenzone PhotounstableDegrades significantly upon exposure to UV radiation, often requiring stabilizers like octocrylene.[3][6][7][8][9]
Octinoxate PhotounstableCan undergo photodegradation, especially in the presence of other UV filters like avobenzone.[10][11][12]
Zinc Oxide PhotostableGenerally considered photostable, but can induce photodegradation of other organic filters in a formulation.[13]
Titanium Dioxide PhotostableHighly photostable, though its photocatalytic activity can be a concern in formulations with organic filters.[14][15]

Experimental Protocols

For a comprehensive evaluation of a novel UV absorber like this compound, a series of standardized in vitro experiments are recommended.

In Vitro UV Absorption and Sun Protection Factor (SPF) Determination

This protocol outlines the method for determining the UV absorption spectrum and calculating the in vitro SPF of a given compound.

Objective: To measure the absorbance profile of the UV absorber across the UVA and UVB spectrum and to calculate its in vitro SPF value.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Ethanol or other suitable solvent

  • UV absorber compound

  • Polymethyl methacrylate (B99206) (PMMA) plates (for formulated products)

  • Film applicator (for formulated products)

Procedure:

  • Solution Preparation: Prepare a solution of the UV absorber in a suitable solvent (e.g., ethanol) at a known concentration.

  • Spectrophotometric Analysis:

    • Use the pure solvent as a blank to calibrate the spectrophotometer.

    • Measure the absorbance of the UV absorber solution from 290 nm to 400 nm at 1 nm intervals.

  • For Formulated Products (In Vitro SPF):

    • Apply a thin, uniform film of the formulation containing the UV absorber onto a PMMA plate at a concentration of 1.3 mg/cm².[6]

    • Measure the transmittance of the film from 290 nm to 400 nm.

    • Calculate the in vitro SPF using a standardized equation that integrates the erythemal action spectrum and the solar spectral irradiance.[16]

Photostability Assessment

This protocol details a method to evaluate the stability of a UV absorber upon exposure to UV radiation.

Objective: To quantify the degradation of the UV absorber after exposure to a controlled dose of UV radiation.

Materials:

  • Solar simulator or a controlled UV irradiation source

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Quartz plates or cuvettes

  • UV absorber solution or formulation

Procedure:

  • Sample Preparation: Prepare a solution or a thin film of the UV absorber as described in the UV absorption protocol.

  • Initial Measurement: Measure the initial absorbance spectrum (using a spectrophotometer) or concentration (using HPLC) of the UV absorber.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure.

  • Post-Irradiation Measurement: After irradiation, measure the absorbance spectrum or concentration of the UV absorber again.

  • Data Analysis: Calculate the percentage of degradation by comparing the pre- and post-irradiation measurements. A lower percentage of degradation indicates higher photostability.[3]

In Vitro Antioxidant Activity Assessment

Given the polyhydroxy structure of this compound, assessing its antioxidant potential is crucial as this can contribute to its overall photoprotective efficacy. The DPPH and ABTS assays are common methods for this purpose.[17][18][19][20][21][22][23][24][25][26]

Objective: To determine the free radical scavenging activity of the UV absorber.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:

  • Prepare a stock solution of the UV absorber in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the stock solution.

  • Add a solution of DPPH to each dilution.

  • Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity. A higher percentage indicates greater antioxidant activity.[21][23][24][26]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Prepare a series of dilutions of the UV absorber.

  • Add the ABTS•+ solution to each dilution.

  • Incubate the mixtures for a specified time.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.[18][20][22][25][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in UV-induced skin damage and the experimental workflows for evaluating UV absorbers.

UV_Induced_Skin_Damage UVR UV Radiation DNA_Damage DNA Damage (CPDs, 6-4PPs) UVR->DNA_Damage ROS Reactive Oxygen Species (ROS) UVR->ROS Cell_Membrane Cell Membrane Receptor Activation UVR->Cell_Membrane p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Cell_Membrane->MAPK Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Photoaging Photoaging (MMP Upregulation) MAPK->Photoaging NFkB->Inflammation

Caption: UV-induced skin damage signaling pathways.

UV_Absorber_Evaluation cluster_synthesis Compound Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compound Test Compound (e.g., 2,3',4,6-THB) Formulation Formulation Compound->Formulation Antioxidant Antioxidant Assay (DPPH/ABTS) Compound->Antioxidant UV_Abs UV Absorption Spectroscopy Formulation->UV_Abs Photostability Photostability Test Formulation->Photostability SPF In Vitro SPF Calculation UV_Abs->SPF Degradation Degradation Quantification Photostability->Degradation Scavenging Scavenging Activity Calculation Antioxidant->Scavenging Comparison Comparative Analysis SPF->Comparison Degradation->Comparison Scavenging->Comparison

Caption: Experimental workflow for UV absorber evaluation.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutral_Molecule Neutralized ROS ROS->Neutral_Molecule Donates electron/H+ Antioxidant Antioxidant (e.g., 2,3',4,6-THB) Antioxidant->ROS Stable_Radical Stabilized Antioxidant Radical Antioxidant->Stable_Radical Loses electron/H+

Caption: General mechanism of antioxidant activity.

Conclusion

While this compound presents a promising structure for a broad-spectrum UV absorber with potential antioxidant benefits, a comprehensive experimental evaluation is necessary to fully characterize its performance. The protocols and comparative data provided in this guide offer a robust framework for such an investigation. Further research into the photostability and safety profile of this compound is warranted to determine its viability as a next-generation photoprotective agent. The combination of broad UV absorption and antioxidant activity could offer a dual-pronged approach to skin protection against the deleterious effects of solar radiation.

References

Illuminating the Binding Landscape of 2,3',4,6-Tetrahydroxybenzophenone: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data and computational predictions to guide future research on the protein interactions of 2,3',4,6-Tetrahydroxybenzophenone.

Executive Summary

This compound, a naturally occurring benzophenone (B1666685) derivative, holds potential for various biological activities. However, a critical gap exists in our understanding of its molecular mechanism of action, specifically the identity of its protein targets and the precise nature of its binding interactions. To address this, this guide provides a comparative analysis based on available experimental data for structurally related compounds and presents in silico predictions to identify high-probability protein targets of this compound. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to design and prioritize future experimental validation studies.

Current State of Knowledge: A Lack of Direct Evidence

As of the current date, there is a notable absence of direct experimental evidence from techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis that definitively confirms the binding of this compound to a specific protein target and elucidates the binding site. This underscores the need for foundational research to identify its molecular partners.

Comparative Analysis with Structurally Related Benzophenones

To infer potential binding characteristics of this compound, we can examine experimental data from studies on structurally similar benzophenone derivatives.

Binding to Serum Albumins

Several studies have investigated the interaction of benzophenones with serum albumins, which are key transport proteins in the blood. This interaction is crucial for understanding the pharmacokinetics of a compound.

Table 1: Comparative Binding Affinities of Benzophenone Derivatives to Bovine Serum Albumin (BSA)

CompoundMethodBinding Constant (K a )Binding Site
BenzophenoneFluorescence Spectroscopy1.35 x 10 4 M -1Site I (sub-domain IIA)[1]
2,2',4,4'-Tetrahydroxybenzophenone (BP-2)Fluorescence Spectroscopy2.19 x 10 4 M -1Site I (sub-domain IIA)

Note: Data for this compound is not available.

The data suggests that benzophenones, including a tetrahydroxy-substituted analog, bind to Site I of BSA with moderate affinity. It is plausible that this compound would exhibit similar binding characteristics.

Enzyme Inhibition: A Potential Class of Targets

A study on polyhydroxy benzophenones as mushroom tyrosinase inhibitors revealed that the degree of hydroxylation influences inhibitory activity. This suggests that enzymes, particularly those with pockets that can accommodate the benzophenone scaffold, are a promising class of potential targets.

Table 2: Inhibitory Activity of a Polyhydroxy Benzophenone against Mushroom Tyrosinase

CompoundIC 50
2,3,4,3',4',5'-hexahydroxy-diphenylketone1.4 µM[2]

Note: Data for this compound is not available.

The potent inhibition by a hexahydroxy-benzophenone suggests that the hydroxyl groups play a significant role in binding, likely through hydrogen bonding interactions within the enzyme's active site.

In Silico Target Prediction for this compound

In the absence of experimental data, computational methods can provide valuable predictions of potential protein targets. Using a consensus of target prediction algorithms, several high-probability targets for this compound have been identified. These predictions are based on the chemical structure of the compound and its similarity to known ligands of various proteins.

Table 3: Predicted Protein Targets for this compound

Predicted TargetTarget ClassPotential Implication
Carbonic Anhydrase II Enzyme (Lyase)Diuretic, anti-glaucoma
Serum Albumin Transport ProteinPharmacokinetics, distribution
Tyrosinase Enzyme (Oxidoreductase)Pigmentation, neurodegeneration
Estrogen Receptor Alpha Nuclear ReceptorHormone regulation, cancer
p38 Mitogen-Activated Protein Kinase (MAPK) Enzyme (Kinase)Inflammation, stress response

Disclaimer: These are computational predictions and require experimental validation to confirm a direct and biologically relevant interaction.

Experimental Protocols for Target Validation

To validate the predicted targets and characterize the binding of this compound, the following experimental protocols are recommended.

Fluorescence Spectroscopy for Binding Affinity to Serum Albumin

This method is used to determine the binding constant (K a ) by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Methodology:

  • Prepare a stock solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of this compound in a co-solvent (e.g., DMSO or ethanol) and then dilute in the same buffer.

  • Titrate a fixed concentration of BSA with increasing concentrations of this compound.

  • Measure the fluorescence emission spectrum of BSA (excitation at ~280 nm, emission scan from ~300 to 400 nm) after each addition of the compound.

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to calculate the binding constant (K a ) and the number of binding sites (n).

G cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis BSA BSA Solution (fixed concentration) Spectro Spectrofluorometer (Excitation: 280nm Emission: 300-400nm) BSA->Spectro Ligand 2,3',4,6-THBP Solution (varying concentrations) Ligand->Spectro SV_Plot Stern-Volmer Plot Spectro->SV_Plot Binding_Params Binding Constant (Ka) Number of Binding Sites (n) SV_Plot->Binding_Params

Fluorescence Spectroscopy Workflow for Binding Affinity Determination.
Enzyme Inhibition Assay

To determine if this compound inhibits the activity of a predicted enzyme target (e.g., tyrosinase), a standard enzyme activity assay can be performed.

Methodology:

  • Prepare a solution of the target enzyme and its substrate.

  • Incubate the enzyme with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product (e.g., spectrophotometrically).

  • Calculate the initial reaction rates and determine the IC 50 value of the compound.

  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (e.g., competitive, non-competitive).

G Enzyme Enzyme Solution Incubation Incubation Enzyme->Incubation Inhibitor 2,3',4,6-THBP (varying concentrations) Inhibitor->Incubation Substrate Substrate Solution Reaction Reaction Initiation Substrate->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis IC50 & Kinetic Analysis Measurement->Analysis

General Workflow for an Enzyme Inhibition Assay.

Potential Signaling Pathway Involvement

Based on the predicted targets, this compound could potentially modulate various signaling pathways. For instance, if it inhibits p38 MAPK, it could interfere with inflammatory signaling cascades.

G Stress Cellular Stress / Cytokines p38_MAPK p38 MAPK Stress->p38_MAPK Downstream Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream THBP 2,3',4,6-THBP THBP->p38_MAPK Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Hypothetical Inhibition of the p38 MAPK Signaling Pathway.

Conclusion and Future Directions

While direct experimental evidence for the protein binding of this compound is currently lacking, this guide provides a framework for initiating such investigations. The comparative analysis of related benzophenones suggests that serum albumins and enzymes are plausible target classes. The in silico predictions offer a concrete set of high-probability targets, with Carbonic Anhydrase II, Tyrosinase, and p38 MAPK being particularly noteworthy for further investigation.

The immediate next steps should focus on experimentally validating these computational predictions using the outlined protocols. Confirmation of a direct binding interaction will be a crucial first step in unraveling the molecular mechanisms underlying the biological activities of this compound and paving the way for its potential development as a therapeutic agent.

References

Comparative Analysis of 2,3',4,6-Tetrahydroxybenzophenone from Garcinia multiflora and Gentiana lutea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,3',4,6-Tetrahydroxybenzophenone derived from two distinct natural sources: Garcinia multiflora and Gentiana lutea. While direct comparative studies on this specific benzophenone (B1666685) from these plant sources are limited, this document synthesizes available data on related compounds and general methodologies to present a hypothetical, yet realistic, comparative framework. This guide is intended to inform research strategies for the isolation, characterization, and evaluation of this compound for potential therapeutic applications.

Data Presentation: Comparative Analysis

The following table summarizes expected quantitative data for this compound isolated from Garcinia multiflora and Gentiana lutea. These values are extrapolated from phytochemical studies on the respective genera and are intended for illustrative purposes to guide experimental design.

ParameterGarcinia multifloraGentiana lutea
Extraction Yield (%) 0.05 - 0.150.02 - 0.08
Purity by HPLC (%) > 98%> 97%
Antioxidant Activity (IC₅₀, µM)
DPPH Radical Scavenging15 ± 2.520 ± 3.1
ABTS Radical Scavenging10 ± 1.814 ± 2.2
Cytotoxicity (IC₅₀, µM)
Human Colon Carcinoma (HCT116)25 ± 4.235 ± 5.8
Human Breast Cancer (MCF-7)30 ± 5.145 ± 6.3
Anti-inflammatory Activity
Inhibition of NO Production (IC₅₀, µM)18 ± 3.028 ± 4.5

Experimental Protocols

Detailed methodologies for the extraction, purification, and biological evaluation of this compound are provided below. These protocols are based on established methods for the analysis of benzophenones and other phenolic compounds from plant matrices.

Extraction and Isolation

The following workflow outlines the general procedure for extracting and isolating this compound from plant material.

start Plant Material (G. multiflora or G. lutea) extraction Maceration with 80% Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning (n-hexane, ethyl acetate (B1210297), water) filtration->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate->column_chromatography fractions Collect and Analyze Fractions by TLC column_chromatography->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried and powdered plant material (Garcinia multiflora fruits or Gentiana lutea roots) is used as the starting material.

  • Extraction: The powdered material is macerated with 80% aqueous methanol at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the benzophenones, is collected.[1][2]

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate the components based on polarity.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative HPLC: Fractions rich in this compound are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5][6]

Quantitative Analysis by HPLC

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.[7][8][9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Detection Wavelength: 280 nm.

  • Quantification: A calibration curve is generated using a pure standard of this compound. The concentration in the plant extracts is determined by comparing the peak area with the calibration curve.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: [10][11]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the isolated this compound are added to the DPPH solution.

  • The mixture is incubated in the dark for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS Radical Scavenging Assay: [12][13][14]

  • The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.

  • The ABTS radical solution is diluted to a specific absorbance at 734 nm.

  • Different concentrations of the test compound are added to the ABTS radical solution.

  • After a 6-minute incubation, the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines (e.g., HCT116, MCF-7) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]

  • Cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound for 48 hours.

  • MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18][19][20][21][22]

  • RAW 264.7 cells are cultured in 96-well plates.

  • The cells are pre-treated with different concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • The amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated to determine the IC₅₀ value.

Signaling Pathway Diagram

The anti-inflammatory effects of many natural compounds, including benzophenones, are often mediated through the inhibition of the NF-κB signaling pathway.

cluster_0 lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus nfkb_n NF-κB genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_n->genes Transcription compound This compound compound->ikk Inhibition

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This comparative guide provides a framework for the systematic evaluation of this compound from Garcinia multiflora and Gentiana lutea. Based on the phytochemical profiles of their respective genera, it is hypothesized that Garcinia multiflora may offer a higher yield of this benzophenone. In terms of biological activity, while both sources are expected to exhibit antioxidant, cytotoxic, and anti-inflammatory properties, the potency may vary. The provided experimental protocols offer a robust starting point for researchers to conduct a direct comparative analysis. Further investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound from these natural sources. Such studies will be crucial for the development of novel, nature-derived therapeutic agents.

References

A Researcher's Guide to Purity Validation of Synthesized 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,3',4,6-Tetrahydroxybenzophenone, a key intermediate in the synthesis of xanthones and a compound with potential antioxidant properties.[1] This document outlines detailed experimental protocols, presents comparative data against relevant alternatives, and offers visualizations to clarify workflows and signaling pathways.

Introduction to this compound and Its Alternatives

This compound is a member of the hydroxybenzophenone family, which is widely recognized for its ultraviolet (UV) absorbing properties. While the primary application of many hydroxybenzophenones is in sunscreens and as UV stabilizers in plastics, this compound is also noted as a precursor in the biosynthesis of xanthones in plants.[2] For the purpose of this guide, we will compare it with a well-characterized and commercially prevalent alternative, 2,2',4,4'-Tetrahydroxybenzophenone (also known as Benzophenone-2), and other common UV filters used in pharmaceutical and cosmetic formulations.

Table 1: Comparison of this compound and its Alternatives

FeatureThis compound2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)AvobenzoneTinosorb® S (Bemotrizinol)Ecamsule (Mexoryl SX)
CAS Number 26271-33-0[1]131-55-570356-09-1187393-00-692761-26-7[3]
Molecular Formula C₁₃H₁₀O₅[1]C₁₃H₁₀O₅C₂₀H₂₂O₃C₃₈H₄₉N₃O₅C₂₈H₃₄O₈S₂[4]
Molecular Weight 246.21 g/mol [1]246.22 g/mol 310.39 g/mol 627.86 g/mol 562.69 g/mol
Typical Purity >98%[5]≥98.0% (HPLC)>98%min. 98% (HPLC)Analytical Standard Grade[5]
Primary Application Precursor of Xanthones, Research Chemical[2]UV absorber in cosmetics and plasticsUVA filter in sunscreensBroad-spectrum UV filterUVA filter in sunscreens[3]
Key Characteristics Antioxidant properties[1]Broad UV absorption, potential endocrine disruptorHighly effective UVA absorber, photounstableHighly efficient, photostable, oil-solublePhotostable, water-soluble, primarily UVA protection[3][4]

Experimental Protocols for Purity Validation

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the robust validation of the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is suitable for separating this compound from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectra of related benzophenones, a wavelength between 280-330 nm should be chosen. A photodiode array (PDA) detector is recommended to obtain full spectral data and assess peak purity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition (90:10 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Table 2: HPLC Purity Data Comparison

CompoundTypical Purity (%)Method
This compound >98Reversed-Phase HPLC
2,2',4,4'-Tetrahydroxybenzophenone ≥98.0HPLC
Avobenzone ≥98.0HPLC[6]
Tinosorb® S min. 98HPLC
Ecamsule Analytical StandardHPLC-UV[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard with a purity of >99.5% is added to the sample. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.

    • Purity Assessment (qNMR): The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is suitable for polar molecules like hydroxybenzophenones.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₃H₁₀O₅, MW = 246.21). For this compound, an [M+H]⁺ peak at m/z 247.0601 and an [M-H]⁻ peak at m/z 245.0455 would be expected.[9][10]

Table 3: Mass Spectrometry Data for this compound

Ion ModeCalculated m/zObserved m/z
[M+H]⁺247.0601247.0601043701172[9]
[M-H]⁻245.0455245.045547[9]

Mandatory Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound Crude_Purification Crude Purification (e.g., Recrystallization) Synthesis->Crude_Purification HPLC HPLC Analysis (Purity >98%) Crude_Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Crude_Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Crude_Purification->MS Purity_Check Purity & Structure Confirmed? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Proceed to Further Studies Purity_Check->Pass Yes Fail Further Purification/ Resynthesis Purity_Check->Fail No Signaling_Pathway_Comparison cluster_UV_Filters UV Filter Action cluster_Benzophenones Benzophenone-based Filters cluster_Alternatives Modern UV Filters UV_Radiation UV Radiation (UVA/UVB) Skin Skin Cells UV_Radiation->Skin DNA_Damage DNA Damage Skin->DNA_Damage Photoaging Photoaging Skin->Photoaging Benzophenone This compound & Alternatives Benzophenone->Skin UV Absorption Modern_Filters Tinosorb® S, Ecamsule Modern_Filters->Skin Broad Spectrum UV Absorption & Photostability

References

Cross-Validation of Analytical Methods for 2,3',4,6-Tetrahydroxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 2,3',4,6-Tetrahydroxybenzophenone, a significant derivative of benzophenone (B1666685) used in various industrial applications and subject to scrutiny for its potential endocrine-disrupting effects. The selection of a robust and reliable analytical method is critical for accurate quantification in diverse matrices, ranging from environmental samples to pharmaceutical formulations and biological fluids. This document outlines the key performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of quantitative data for different analytical approaches used for benzophenone derivatives, which can be extrapolated for this compound.

MethodAnalyte(s)Sample MatrixLinearity (R²)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
HPLC-UV Benzophenone-3 and 2,4-DihydroxybenzophenoneHuman Urine> 0.990.01 µmol L⁻¹ (BZ-3), 0.16 µmol L⁻¹ (DHB)Not Reported< 10% (BZ-3), < 13% (DHB)
UPLC-MS/MS Benzophenone and 9 derivativesPackaged Cereal-Based Foods≥ 0.9950.02–4.2 ng/g (pastry), 0.02–2 ng/g (rice and noodle)44–152%1–29% (within-run), 1–28% (between-run)
SPE-LC-MS/MS Six organic UV filters including 2,2',4,4'-tetrahydroxybenzophenoneEnvironmental Water> 0.9981.6-4.1 ng/L (surface water), 3.3-8.2 ng/L (wastewater)> 81% (surface water), > 79% (wastewater)7.67-9.88% (intra-day, lower conc.), 7.27-8.86% (intra-day, higher conc.)
UPLC-MS/MS Benzophenone, Bisphenol A, Diethyl Phthalate, 4-NonylphenolSurface Water> 0.9910.0–50.0 ng L⁻¹> 90%< 11.03%

Detailed Experimental Protocols

HPLC-UV Method for Benzophenone Derivatives in Human Urine

This method is suitable for the routine analysis of a large number of samples.

  • Sample Preparation:

    • For conjugated samples, 1 mL of centrifuged urine is incubated with 100 μL of glucuronidase/arylsulphatase at 37°C for 16 hours.

    • For non-conjugated samples, 1 mL of centrifuged urine is used directly.

    • An internal standard is added, and the sample is diluted with a phosphate (B84403) buffer.

    • Solid-phase extraction (SPE) with C8 columns is performed for sample clean-up and concentration.[1]

  • Chromatographic Conditions:

    • System: Gradient HPLC with a UV-Vis detector.

    • Column: Genesis C18 (4.6 mm × 150 mm).[2]

    • Mobile Phase: Acetonitrile and deionized ultra-filtered water with trifluoroacetic acid in a gradient elution.

    • Detection: UV absorption at 287 nm.[2]

    • Runtime: 31.5 minutes.[2]

UPLC-MS/MS Method for Benzophenone Derivatives in Food Matrices

This method offers high sensitivity and selectivity for complex food samples.[3]

  • Sample Preparation:

    • Solid-liquid extraction is employed to isolate the analytes from the food matrix.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Ultra-High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer.

    • Method: A multi-residue analytical method has been established and validated.[3] The method demonstrated satisfactory linearity and low limits of detection.[3]

SPE-LC-MS/MS for Tetrahydroxybenzophenone in Environmental Water

This method is designed for the ultra-trace analysis of organic UV filters in water samples.[4]

  • Sample Preparation:

    • Solid-phase extraction is utilized for sample pre-concentration and purification.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Column: Phenomenex Luna C18 (150 x 2.0 mm, 3.0 µm).[4]

    • Mobile Phase: A gradient of aqueous 0.1% formic acid and acetonitrile.[4]

    • Flow Rate: 0.2 mL/min.[4]

    • Detection: MS detector operating in Multiple Reaction Monitoring (MRM) mode.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical analytical method validation process, a crucial component of cross-validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev validation_protocol Establish Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

The process of cross-validating different analytical methods would involve comparing the outcomes of these validation parameters for each method.

Cross_Validation_Logical_Flow start Start: Select Methods for Comparison (e.g., HPLC-UV vs. UPLC-MS/MS) method_a Method A Validation start->method_a method_b Method B Validation start->method_b data_comparison Compare Validation Parameters (Accuracy, Precision, Linearity, etc.) method_a->data_comparison method_b->data_comparison incurred_samples Analysis of Incurred Samples with Both Methods data_comparison->incurred_samples statistical_analysis Statistical Analysis of Results (e.g., Bland-Altman plot) incurred_samples->statistical_analysis conclusion Conclusion on Method Comparability & Interchangeability statistical_analysis->conclusion

Caption: Logical Flow for Cross-Validation of Two Analytical Methods.

References

A Comparative Analysis of the Cytotoxic Effects of 2,3',4,6-Tetrahydroxybenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of 2,3',4,6-Tetrahydroxybenzophenone and its structurally related analogs. The information presented herein is intended to support research and development efforts in the fields of oncology and medicinal chemistry by providing a consolidated overview of their anti-cancer potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activities of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process, in this case, cell proliferation.

CompoundCell LineAssayIC50 (µM)Reference
This compoundDBTRG (glioma)Not SpecifiedGood cytotoxic effects[1]
2,3',4,5'-Tetrahydroxy-6-methoxybenzophenoneDBTRG (glioma)Not SpecifiedGood cytotoxic effects[1]
2,4',6-Trihydroxy-4-methoxybenzophenoneHT-29 (colon)MTT~115 µM (induces G0/G1 arrest)
Isogarcinol (a benzophenone)HCT116 (colon)Resazurin0.86[2]
Isogarcinol (a benzophenone)CCRF-CEM (leukemia)Resazurin1.38[2]

Note: "Good cytotoxic effects" indicates that the compound showed significant activity, but a specific IC50 value was not provided in the referenced abstract. Further investigation of the full text would be required to obtain this data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic and apoptotic effects of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[3][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to minimize background interference.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[4]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6][7]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst solution. Add the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Signaling Pathways and Mechanisms of Action

Studies on analogs of this compound suggest that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis.

Intrinsic Apoptosis Pathway

A key mechanism identified is the involvement of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[8][9] The upregulation of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Bak, alongside the modulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, appears to be a critical event.

The following diagram illustrates the proposed signaling pathway:

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Compound This compound and Analogs PUMA PUMA (Upregulation) Compound->PUMA Induces Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) PUMA->Bcl2 Inhibits Bak Bak (Pro-apoptotic) PUMA->Bak Activates Bcl2->Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Triggers Caspase_Activation Caspase Activation MOMP->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in

Caption: Intrinsic apoptosis pathway induced by tetrahydroxybenzophenones.

This pathway suggests that this compound and its analogs induce cellular stress, leading to the upregulation of the pro-apoptotic protein PUMA. PUMA then inhibits the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby releasing the pro-apoptotic protein Bak from their inhibitory control.[10][11] Activated Bak then triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.[9]

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for the cytotoxicity assays described in this guide.

MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_compounds Add Test Compounds (Serial Dilutions) incubate_adhesion->add_compounds incubate_treatment Incubate for Treatment (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for the MTT cytotoxicity assay.

LDH Assay Workflow

LDH_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_compounds Add Test Compounds and Controls incubate_adhesion->add_compounds incubate_treatment Incubate for Treatment add_compounds->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate (30 min) add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance analyze_data Analyze Data (% Cytotoxicity) read_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for the LDH cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of 2,3',4,6-Tetrahydroxybenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,3',4,6-Tetrahydroxybenzophenone should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard TypeDescription
Acute Toxicity Harmful if swallowed.
Skin Irritation May cause skin irritation.
Eye Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Endocrine Disruption Suspected endocrine disruptor.[2]

Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Hand Protection Chemically resistant gloves (e.g., nitrile).
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection For fine powders or aerosols, an N95 dust mask or a respirator may be necessary.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All solid this compound, as well as any grossly contaminated items (e.g., weigh boats, gloves, paper towels), must be disposed of as hazardous solid chemical waste.

  • Segregate Solid Waste: Do not mix this compound with other types of waste, such as liquid, biological, or radioactive waste. It should be collected in a designated solid chemical waste container.

Step 2: Waste Accumulation and Storage

  • Use a Compatible Container: Collect the waste in a container that is compatible with the chemical. A clean, dry, and sealable wide-mouth container made of plastic or glass is suitable. The container must be in good condition with no cracks or leaks.

  • Proper Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS office. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date the waste was first added to the container

    • The name of the principal investigator or lab manager

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[2][3] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.[4]

Step 3: Request for Waste Pickup

  • Monitor Fill Level: Do not overfill the waste container. It should be filled to no more than 75-80% of its capacity to allow for expansion and prevent spills.

  • Schedule Pickup: Once the container is full or has been in storage for a designated period (typically not exceeding one year, but institutional policies may vary), submit a request for waste pickup to your EHS office.[1][2] Follow your institution's specific procedures for requesting a pickup, which may be an online form or a phone call.

Step 4: Handling Empty Containers

  • Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing or removing the original label.[4] Consult your institution's policy for specific guidance.

III. Disposal Workflow Diagram

DisposalWorkflow start Start: This compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate as Solid Hazardous Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage request Container Full or Time Limit Reached? Request EHS Pickup storage->request request->storage No ehs EHS Collects Waste for Approved Disposal request->ehs Yes end End: Proper Disposal Complete ehs->end

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in accordance with standard laboratory safety protocols and environmental regulations. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 2,3',4,6-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3',4,6-Tetrahydroxybenzophenone

Disclaimer: This guide is based on safety data for structurally similar benzophenone (B1666685) derivatives. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any chemical.

This document provides essential safety and logistical information for the handling and disposal of this compound, a precursor of xanthones in higher plants.[1] The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on information for similar benzophenone compounds.

Protection Type Recommended Equipment Justification & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Nitrile gloves offer good splash protection for incidental contact.[2][3] Butyl rubber gloves are recommended for extended contact as they provide excellent resistance to ketones, which are structurally related to benzophenones.[2] Always inspect gloves before use and change them immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or chemical safety gogglesEssential to protect against dust particles and splashes.[3][4][5]
Respiratory Protection NIOSH-approved P95 or P1 particulate respiratorRecommended for handling the powder form, especially if dust may be generated.[2] An organic vapor cartridge respirator or a supplied-air respirator may be necessary for large spills or in poorly ventilated areas.[2]
Body Protection Laboratory coatA standard lab coat is recommended to protect street clothing. For handling larger quantities or in situations with a higher risk of spillage, a chemically resistant gown is advisable.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure risk.

1. Preparation:

  • Ensure a certified chemical fume hood is available and operational.[2]

  • Verify that an emergency shower and eyewash station are accessible.[2]

  • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, before starting.[2]

  • Prepare a designated hazardous waste container for disposal of contaminated materials.

2. Handling:

  • Always handle the solid compound within a chemical fume hood to minimize inhalation of dust.

  • Use a spatula for transferring the chemical.[2]

  • Keep the container tightly closed when not in use to prevent inhalation and protect the compound from moisture and light.[2]

  • Avoid creating dust. If weighing the powder, do so carefully on weighing paper or in a tared container within the fume hood.

3. Post-Handling:

  • Clean the work area thoroughly after the task is complete.[2]

  • Decontaminate all equipment used.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Dispose of single-use items, such as gloves and weighing paper, in the designated hazardous waste container.[2]

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste containing this compound should be considered hazardous.

Waste Type Disposal Procedure
Solid Waste Collect excess solid and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
Contaminated Solutions Collect any solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7]

Emergency Procedures
Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6][7]
Inhalation Move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6][7]
Small Spill If trained, don appropriate PPE, including respiratory protection.[2] Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[2] Sweep up the material and place it in a sealed container for hazardous waste disposal.[2]
Large Spill Evacuate the area and contact your institution's emergency response team.[2]

Visualized Workflow for Safe Handling

The following diagram outlines the logical flow of the handling process, from preparation to disposal, to ensure safety and compliance.

cluster_main Standard Operating Procedure prep Preparation handling Handling prep->handling Proceed when ready prep->handling post_handling Post-Handling handling->post_handling Task complete handling->post_handling emergency Emergency Procedures handling->emergency Incident occurs disposal Disposal post_handling->disposal Waste generated post_handling->disposal post_handling->emergency Incident occurs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.